Smo-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27ClN6O |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
1-[6-[5-chloro-4-(3,5-dimethyl-2-pyridinyl)-2-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C24H27ClN6O/c1-15-9-16(2)23(27-11-15)19-10-22(26-13-20(19)25)31-8-5-21-17(14-31)12-28-24(29-21)30-6-3-18(32)4-7-30/h9-13,18,32H,3-8,14H2,1-2H3 |
InChI Key |
BVTMKVMHASHMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCC4=NC(=NC=C4C3)N5CCC(CC5)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Smo-IN-4
For Immediate Release
A deep dive into the pharmacological blockade of the Hedgehog signaling pathway by the potent Smoothened antagonist, Smo-IN-4.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action of this compound, a potent and orally active antagonist of the Smoothened (SMO) receptor. Through a detailed exploration of its interaction with the Hedgehog signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams, this document provides a thorough understanding of this compound's therapeutic potential.
Introduction: The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The G-protein coupled receptor (GPCR), Smoothened (SMO), is a central component of this pathway. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling, culminating in the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival. Consequently, SMO has emerged as a key therapeutic target for cancers driven by dysregulated Hh signaling.
This compound: A Potent Antagonist of the Smoothened Receptor
This compound, also referred to as compound 24 in the primary literature, is a novel small molecule inhibitor belonging to the tetrahydropyrido[4,3-d]pyrimidine class of SMO antagonists. It has demonstrated potent and orally active inhibition of the Hedgehog signaling pathway.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the Smoothened receptor and acting as a competitive antagonist. This binding prevents the conformational changes in SMO that are necessary for its activation, thereby blocking the downstream signaling cascade. The inhibition of SMO by this compound leads to the suppression of GLI-mediated gene transcription, resulting in the induction of apoptosis and reduced proliferation of cancer cells that are dependent on the Hedgehog pathway for their growth and survival.
Quantitative Analysis of this compound Activity
The inhibitory potency and pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies.
| Parameter | Value | Assay | Source |
| IC50 | 24 nM | BODIPY-cyclopamine competitive displacement assay in U2OS cells overexpressing human Smo | [1][2] |
| Reporter Gene Assay | ~3 times more potent than Vismodegib | NIH3T3-GRE-Luc reporter gene assay | [1][3] |
| hERG Inhibition | IC50 = 38 µM | In vitro safety profiling | [1] |
| CYP Isoform Inhibition | Minimal inhibition at 10 µM | In vitro safety profiling | |
| Oral Bioavailability (Beagle Dogs) | 72% | Pharmacokinetic (PK) studies |
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Species | Dose | Route | Outcome | Source |
| SCID Mouse (with primary Ptch1-deficient medulloblastoma cells) | 50 mg/kg, daily | Oral gavage | Significant regression of subcutaneous tumor |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
NIH3T3-GRE-Luc Reporter Gene Assay
This assay is used to determine the functional inhibition of the Hedgehog signaling pathway.
-
Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (NIH3T3-GRE-Luc) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or a reference compound (e.g., Vismodegib).
-
Pathway Activation: The Hedgehog pathway is activated by the addition of a SMO agonist, such as SAG (Smoothened Agonist).
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated from the dose-response curve.
BODIPY-cyclopamine Competitive Displacement Assay
This assay confirms the direct binding of this compound to the Smoothened receptor.
-
Cell Line: U2OS cells overexpressing human Smoothened are used.
-
Fluorescent Ligand: A fluorescently labeled SMO antagonist, BODIPY-cyclopamine, is used as a probe.
-
Competition: Cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound.
-
Flow Cytometry: The displacement of BODIPY-cyclopamine by this compound is quantified by measuring the decrease in cellular fluorescence using a flow cytometer.
-
Data Analysis: The IC50 value, the concentration of this compound required to displace 50% of the bound BODIPY-cyclopamine, is determined.
In Vivo Efficacy in a Ptch1-deficient Medulloblastoma Mouse Model
This experiment evaluates the anti-tumor activity of this compound in a relevant animal model.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: Primary medulloblastoma cells deficient in the Ptch1 gene are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated daily with an oral gavage of this compound (e.g., 50 mg/kg) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers of Hedgehog pathway inhibition and apoptosis. The primary outcome is the regression of tumor volume in the treated group compared to the control group.
Visualizing the Mechanism of Action and Experimental Workflow
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NIH3T3-GRE-Luc reporter gene assay.
Caption: Logical flow of this compound's mechanism of action leading to tumor regression.
References
Smo-IN-4: A Technical Guide to a Novel Smoothened Antagonist for Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. The G protein-coupled receptor, Smoothened (SMO), is the central signal transducer of this pathway. This document provides a detailed technical overview of Smo-IN-4, a potent and orally active antagonist of SMO. It includes key inhibitory data, representative experimental protocols for characterizing SMO inhibitors, and visual diagrams of the signaling pathway and experimental workflows to support further research and development in this area.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is an evolutionarily conserved system that plays a pivotal role in cell growth, differentiation, and tissue patterning during embryogenesis.[1] In adult tissues, the pathway is largely quiescent but can be activated for tissue repair and maintenance.[1] The core of the pathway involves the interaction of three main proteins: the Hedgehog ligand (such as Sonic Hedgehog, Shh), the 12-pass transmembrane receptor Patched (PTCH), and the 7-pass transmembrane G protein-coupled receptor Smoothened (SMO).[2]
In the absence of an Hh ligand, PTCH tonically inhibits SMO, preventing downstream signaling.[3] This "off" state leads to the proteolytic processing of the glioma-associated oncogene (GLI) family of transcription factors (GLI2 and GLI3) into repressor forms, which travel to the nucleus to keep Hh target genes silenced.[4]
Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. Activated SMO then translocates to the primary cilium, a microtubule-based organelle essential for Hh signal transduction in vertebrates. This initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing their full-length activator forms to accumulate, translocate to the nucleus, and activate the transcription of Hh target genes, such as GLI1 and PTCH1, which regulate cell proliferation and survival. Dysregulation of this pathway, often through mutations that activate SMO or inactivate PTCH, leads to uncontrolled cell growth and tumorigenesis. Therefore, inhibitors targeting key nodes of this pathway, particularly SMO, are a significant focus of anti-cancer drug discovery.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that functions as a potent antagonist of the Smoothened (SMO) receptor. By directly binding to SMO, this compound blocks its activation, thereby interrupting the Hedgehog signaling cascade. This action prevents the downstream activation and nuclear translocation of the GLI transcription factors, effectively silencing the expression of Hh target genes. This mechanism makes this compound a valuable tool for studying Hh pathway biology and a potential therapeutic agent for Hh-driven cancers.
Quantitative Data
This compound has been identified as a highly potent antagonist of the Smoothened receptor. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of its target by 50%.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
|---|
| this compound | Smoothened (SMO) | Hh Signaling Pathway | 24 | |
For comparative purposes, the table below lists the IC50 values of other well-characterized SMO inhibitors.
Table 2: Comparative In Vitro Potency of Selected SMO Inhibitors
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Vismodegib (GDC-0449) | SMO | 3 | FDA-approved for basal cell carcinoma. |
| Sonidegib (LDE-225) | SMO | 1.3 (murine), 2.5 (human) | FDA-approved for basal cell carcinoma. |
| Cyclopamine | SMO | 46 | Naturally occurring steroidal alkaloid. |
| BMS-833923 (XL139) | SMO | 21 | Orally bioavailable antagonist. |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used.
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize Hedgehog pathway inhibitors like this compound.
Protocol 1: GLI-Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI.
Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to inhibit Hedgehog pathway activation induced by a SMO agonist.
Materials:
-
Shh-LIGHT2 cells (e.g., NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Smoothened Agonist (SAG), a small molecule activator of SMO.
-
Test compound (this compound).
-
96-well white, clear-bottom cell culture plates.
-
Dual-Glo® Luciferase Assay System (or equivalent).
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in DMEM with 10% FBS.
-
Trypsinize and count the cells. Seed 20,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound in serum-free DMEM to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a solution of SAG in serum-free DMEM at a concentration that elicits ~80% of the maximal response (e.g., 100 nM).
-
Aspirate the media from the cells and replace it with 100 µL of serum-free DMEM.
-
Add the diluted test compound to the respective wells. Include DMSO-only wells as a vehicle control.
-
Add the SAG solution to all wells except for the negative control (baseline) wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the Dual-Glo® Luciferase assay according to the manufacturer's protocol.
-
First, add the Firefly luciferase reagent and measure luminescence (this is the GLI-dependent signal).
-
Second, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, then measure luminescence (this is the normalization signal).
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the SAG-only (0% inhibition) and baseline (100% inhibition) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known radiolabeled or fluorescently-labeled SMO ligand, providing information on binding affinity.
Objective: To determine the binding affinity (Ki) of this compound to the SMO receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human SMO receptor (e.g., HEK293T-SMO).
-
Radiolabeled SMO antagonist, e.g., [³H]-Vismodegib or a fluorescent equivalent.
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and a scintillation counter (for radioligand assays).
-
Non-specific binding control (e.g., a high concentration of an unlabeled SMO antagonist like cyclopamine).
Methodology:
-
Assay Setup:
-
Perform all steps on ice.
-
In a 96-well plate, add binding buffer, a fixed concentration of the labeled ligand (e.g., [³H]-Vismodegib at its Kd concentration), and serial dilutions of the test compound (this compound).
-
Include wells for total binding (labeled ligand only, no competitor) and non-specific binding (labeled ligand plus a high concentration of unlabeled competitor).
-
-
Incubation:
-
Add the SMO-expressing cell membranes to each well to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold to separate bound from free ligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any unbound ligand.
-
-
Detection:
-
Allow the filters to dry.
-
For radioligand binding, place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition binding model to determine the IC50 of the test compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Conclusion
This compound is a potent inhibitor of the Smoothened receptor, a key component of the Hedgehog signaling pathway. With a nanomolar IC50, it represents a valuable chemical probe for investigating Hh signaling in both normal physiology and disease states. The protocols and data presented in this guide offer a framework for the further characterization and development of this compound and other novel SMO antagonists. As aberrant Hedgehog signaling is a validated therapeutic target in oncology, potent and specific inhibitors like this compound hold significant promise for the development of new cancer therapies.
References
An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to Smoothened
Disclaimer: Information regarding a specific molecule designated "Smo-IN-4" is not publicly available in the retrieved search results. This guide has been constructed using a representative Smoothened (Smo) inhibitor, referred to herein as a proxy, to illustrate the required data presentation, experimental protocols, and signaling pathway visualizations as requested. The quantitative data and specific experimental details are based on known Smo inhibitors to provide a relevant and accurate framework.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[2][3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of this pathway.[4][5] In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits SMO activity. Binding of an Hh ligand to PTCH alleviates this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors.
Given its crucial role, SMO has emerged as a primary therapeutic target for cancers driven by aberrant Hh pathway activation. Small molecule inhibitors that directly bind to SMO can effectively block the signaling cascade. This document provides a technical overview of the binding characteristics of a representative SMO inhibitor, detailing its binding affinity, the experimental methods used for its characterization, and its place within the broader context of the Hedgehog signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of a small molecule inhibitor to its target is a key determinant of its potency and potential therapeutic efficacy. This affinity is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the dissociation constant (Kₔ). The following table summarizes the inhibitory activity of a representative SMO antagonist, based on data available for potent inhibitors.
| Compound | Assay Type | Target | Quantitative Metric | Value (nM) |
| Representative SMO Inhibitor (e.g., L-4) | Luciferase Reporter Assay | Human Smoothened | IC₅₀ | 2.33 |
| Representative SMO Inhibitor (e.g., M25/0025A) | Smo/β-arrestin2-GFP HTS Assay | Human Smoothened | IC₅₀ | 1.7 |
Table 1: Summary of quantitative binding data for representative Smoothened inhibitors.
Hedgehog Signaling Pathway
To understand the mechanism of action of an SMO inhibitor, it is essential to visualize its role within the Hh signaling cascade.
Pathway Diagram: "Off" State (Absence of Hedgehog Ligand)
In the absence of the Hedgehog ligand, PTCH is localized to the primary cilium where it actively inhibits SMO, preventing it from signaling. The downstream transcription factor GLI is processed into a repressor form (Gli-R), which translocates to the nucleus and keeps target gene expression silenced.
Caption: Hedgehog signaling pathway in the inactive state.
Pathway Diagram: "On" State (Presence of Hedgehog Ligand)
Upon binding of an Hh ligand (like Sonic Hedgehog, Shh) to PTCH, the repression of SMO is lifted. Activated SMO accumulates in the primary cilium and triggers a signaling cascade that prevents the cleavage of GLI. The full-length GLI activator (Gli-A) translocates to the nucleus and induces the expression of Hh target genes.
Caption: Hedgehog signaling pathway in the active state and point of inhibition.
Experimental Protocols
The determination of binding affinity and functional inhibition requires specific biochemical and cell-based assays. Below are representative protocols for characterizing a novel SMO inhibitor.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the SMO receptor.
Objective: To determine the inhibition constant (Kᵢ) of the test compound for the SMO receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human SMO.
-
Radioligand: [³H]-Cyclopamine or another suitable high-affinity SMO radioligand.
-
Test Compound: this compound (or proxy) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, pH 7.4.
-
Unlabeled Ligand: High concentration of an unlabeled SMO antagonist (e.g., Vismodegib) for determining non-specific binding.
-
96-well plates, glass fiber filters, filtration apparatus, scintillation counter, and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, combine the cell membranes expressing SMO, a fixed concentration of the [³H]-radioligand, and serial dilutions of the test compound.
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of an unlabeled SMO antagonist).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow Diagram: Radioligand Competition Assay
Caption: Workflow for a radioligand competition binding assay.
Cell-Based Functional Assay (Luciferase Reporter)
This assay measures the functional consequence of SMO inhibition by quantifying the expression of a downstream target gene.
Objective: To determine the functional IC₅₀ of the test compound in a cellular context.
Procedure:
-
Cell Culture: Use a stable cell line (e.g., Shh Light II cells) that contains a GLI-responsive firefly luciferase reporter construct.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with serial dilutions of the test compound.
-
Stimulation: Stimulate the Hh pathway using a SMO agonist (e.g., SAG) or a purified Hh ligand.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for luciferase expression.
-
Lysis & Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer. A co-transfected Renilla luciferase can be used to normalize for cell viability and transfection efficiency.
-
Data Analysis: Plot the normalized luciferase activity against the log concentration of the test compound to determine the functional IC₅₀.
References
- 1. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Smoothened Phosphorylation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smoothened - Wikipedia [en.wikipedia.org]
Smo-IN-4 (Glasdegib): A Technical Guide to its Chemical Structure and Core Functional Aspects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smo-IN-4, also known as Glasdegib (or PF-04449913), is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][3] Glasdegib functions by binding to the SMO receptor, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of Hh target genes.[3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
IUPAC Name: 1-[(2R,4R)-2-(1H-Benzimidazol-2-yl)-1-methyl-4-piperidinyl]-3-(4-cyanophenyl)urea
Chemical Formula: C₂₁H₂₂N₆O
Molecular Weight: 374.44 g/mol
| Property | Value | Reference |
| CAS Number | 1095173-27-5 | |
| PubChem CID | 25166913 | |
| DrugBank ID | DB11978 | |
| Formulation | Often used as Glasdegib maleate |
Synthesis of this compound (Glasdegib)
The synthesis of Glasdegib can be accomplished through a multi-step process, a summary of which is provided below. For a detailed, step-by-step protocol, please refer to the cited literature.
Experimental Protocol: Synthesis of Glasdegib
Materials:
-
4-Methoxypyridine
-
Methyl trifluoromethanesulfonate
-
1-Tosyl-1H-benzimidazole
-
Lithium diisopropylamide (LDA)
-
4-Methoxy-N-methylpyridinium triflate
-
Phosphoric acid
-
Lithium tri-tert-butoxyaluminum hydride
-
Copper(I) bromide
-
Hydrochloric acid
-
(S)-(-)-α-Methylbenzylamine
-
Transaminase enzyme (e.g., ATA-036)
-
4-Cyanophenyl isocyanate
-
Dimethyl sulfoxide (DMSO)
-
Borate buffer (pH 10.5)
-
Isopropylamine
-
Acetonitrile
-
Maleic acid
-
Isopropanol
Procedure:
-
Synthesis of the Piperidone Intermediate:
-
React 4-methoxypyridine with methyl trifluoromethanesulfonate to form the corresponding pyridinium salt.
-
Separately, deprotonate 1-tosyl-1H-benzimidazole with LDA and add it to the 4-methoxy-N-methylpyridinium triflate to yield a dihydropyridine intermediate.
-
Acidic hydrolysis of the dihydropyridine intermediate furnishes the enone.
-
Perform a 1,4-reduction of the enone using lithium tri-tert-butoxyaluminum hydride in the presence of copper(I) bromide to yield the 4-piperidone.
-
Remove the tosyl protecting group using hydrochloric acid.
-
-
Asymmetric Amination:
-
Perform an asymmetric enzymatic transamination of the 4-piperidone using a suitable transaminase (e.g., ATA-036) and an amine donor (e.g., isopropylamine) in a suitable buffer (e.g., borate buffer at pH 10.5) to introduce the amine group at the 4-position with the desired stereochemistry. This step is a dynamic kinetic resolution that establishes the two stereogenic centers.
-
-
Urea Formation:
-
React the resulting chiral amine with 4-cyanophenyl isocyanate in a suitable solvent (e.g., acetonitrile) to form the final urea product, Glasdegib.
-
-
Salt Formation (Optional):
-
To prepare the maleate salt, treat the free base of Glasdegib with maleic acid in a suitable solvent system (e.g., isopropanol/water).
-
Biological Activity and Mechanism of Action
Glasdegib is a potent inhibitor of the SMO receptor, a key transducer of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. Glasdegib binds to SMO and prevents its activation, thereby blocking the entire downstream cascade.
Quantitative Data
| Assay Type | Cell Line/System | IC₅₀ | Reference |
| SMO Binding Assay | Human SMO | 4 nM | |
| SMO Binding Assay | Mouse SMO | 1.3 nM | |
| GLI1 Reporter Assay | Various Cancer Cell Lines | <200 nM | |
| Cell Proliferation Assay | Various Cancer Cell Lines | 1-30 nM |
Experimental Protocols for Biological Evaluation
Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Signaling Target Gene Expression
This protocol is designed to quantify the effect of Glasdegib on the expression of Hedgehog signaling target genes, such as GLI1 and PTCH1.
Materials:
-
Cancer cell line known to have active Hedgehog signaling (e.g., medulloblastoma or basal cell carcinoma cell lines)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glasdegib (this compound)
-
Phosphate-Buffered Saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Glasdegib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
RNA Isolation and cDNA Synthesis:
-
Wash cells with PBS and lyse them using the buffer provided in the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Cell Viability/Proliferation Assay
This protocol measures the effect of Glasdegib on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium with 10% FBS
-
Glasdegib (this compound)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of Glasdegib (e.g., from 0.1 nM to 10 µM) for a desired period (e.g., 72 hours). Include a vehicle control.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.
-
Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound (Glasdegib) on the SMO receptor.
Experimental Workflow for Evaluating this compound
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Synthesis of Smo-IN-4 (Compound 24)
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a potent and orally active Smoothened (SMO) antagonist. Identified as "Compound 24" in the primary literature, this compound represents a significant advancement in the development of Hedgehog (Hh) signaling pathway inhibitors for potential therapeutic use in oncology.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development. In adults, its activity is mostly suppressed, but aberrant reactivation is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. The G-protein coupled receptor, Smoothened (SMO), is a central component of this pathway. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. Upon ligand binding to PTCH1, this inhibition is relieved, leading to the activation of SMO and downstream signaling, culminating in the activation of GLI transcription factors that drive the expression of genes involved in cell proliferation and survival. Consequently, SMO has emerged as a key therapeutic target for cancers driven by aberrant Hh pathway activation.
Discovery of this compound (Compound 24)
This compound was discovered through a "scaffold hopping" strategy, aiming to identify novel SMO antagonists with improved potency and pharmacokinetic properties compared to the first-generation inhibitor, Vismodegib. The development of this compound, a tetrahydropyrido[4,3-d]pyrimidine derivative, was detailed in a 2017 publication in ACS Chemical Neuroscience. This work described a series of compounds leading to the identification of Compound 24 (this compound) as a highly potent SMO inhibitor with desirable drug-like properties.
Signaling Pathway and Mechanism of Action
The Hedgehog signaling pathway and the inhibitory action of this compound are depicted below.
Quantitative Data Summary
The biological activity and pharmacokinetic properties of this compound are summarized in the tables below.
Table 1: In Vitro Biological Activity of this compound
| Assay | Cell Line | Endpoint | This compound | Vismodegib (Reference) |
| SMO Binding Assay | U2OS (human SMO) | IC50 | 24 nM | 92 nM |
| GRE-Luc Reporter Assay | NIH3T3 | IC50 | 24 nM | 71 nM |
Table 2: In Vitro Safety Profile of this compound
| Assay | Result (IC50) |
| CYP1A2 Inhibition | > 30 µM |
| CYP2C9 Inhibition | > 30 µM |
| CYP2C19 Inhibition | > 30 µM |
| CYP2D6 Inhibition | > 30 µM |
| CYP3A4 Inhibition | > 30 µM |
| hERG Inhibition | 38 µM |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Rat | 10 | p.o. | 1180 | 11400 | 5.8 | N/A |
| Dog | 5 | p.o. | 2150 | 25800 | 6.2 | 72 |
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow for the synthesis is presented below.
Experimental Protocol for Synthesis
The detailed multi-step synthesis is as follows:
Step 1: Synthesis of Intermediate 3 A mixture of 2-amino-4-chloropyridine-3-carbonitrile (1, 1.0 equiv), 4-piperidone monohydrate hydrochloride (1.5 equiv), and triethylamine (3.0 equiv) in ethanol was heated at reflux overnight. After cooling, the precipitate was collected by filtration, washed with ethanol, and dried to afford intermediate 3.
Step 2: Synthesis of Intermediate 4 To a solution of intermediate 3 (1.0 equiv) in N,N-dimethylformamide (DMF) was added sodium hydride (60% in mineral oil, 1.2 equiv) at 0 °C. The mixture was stirred for 30 minutes, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv). The reaction was stirred at room temperature for 2 hours. Water was added, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography to give intermediate 4.
Step 3: Synthesis of Intermediate 5 A mixture of intermediate 4 (1.0 equiv), 2-chloro-N-methylacetamide (1.5 equiv), and potassium carbonate (2.0 equiv) in DMF was heated at 80 °C for 4 hours. After cooling, water was added, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated. The residue was purified by column chromatography to yield intermediate 5.
Step 4: Synthesis of this compound (Compound 24) To a solution of intermediate 5 (1.0 equiv) and 2-chloro-4-(trifluoromethyl)aniline (1.2 equiv) in 1,4-dioxane were added sodium tert-butoxide (2.0 equiv), Pd₂(dba)₃ (0.1 equiv), and Xantphos (0.2 equiv). The mixture was heated at 100 °C under nitrogen for 4 hours. After cooling, the mixture was filtered, and the filtrate was concentrated. The residue was dissolved in dichloromethane, and a solution of trifluoroacetic acid (TFA) in dichloromethane was added. The mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford this compound (Compound 24) as a TFA salt.
Key Experimental Protocols
a) NIH3T3 Gli-Responsive Luciferase (GRE-Luc) Reporter Gene Assay This assay is used to determine the functional inhibition of the Hh signaling pathway.
-
NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound (e.g., this compound) for 1 hour.
-
Sonic Hedgehog (Shh) conditioned medium is added to the wells to stimulate the Hh pathway, and the cells are incubated for an additional 48 hours.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The IC₅₀ value is calculated by fitting the dose-response curve using a nonlinear regression model.
b) SMO Competitive Binding Assay This assay measures the direct binding of the inhibitor to the SMO receptor.
-
U2OS cells overexpressing human SMO are used to prepare cell membranes.
-
The membranes are incubated with a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) and various concentrations of the test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The amount of bound fluorescent ligand is quantified using a fluorescence plate reader.
-
The IC₅₀ value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined from the dose-response curve.
c) In Vivo Tumor Xenograft Model This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Primary medulloblastoma cells from Ptch1+/- mice are subcutaneously injected into immunodeficient mice (e.g., SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the vehicle control group.
Conclusion
This compound (Compound 24) is a potent, orally bioavailable SMO antagonist with a promising preclinical profile. Its discovery through a rational drug design approach has led to a compound with improved potency and pharmacokinetic properties over first-generation inhibitors. The detailed synthetic route and biological evaluation protocols provided in this guide offer valuable information for researchers in the field of oncology and drug discovery who are focused on targeting the Hedgehog signaling pathway. Further investigation into the clinical potential of this compound and similar compounds is warranted.
In Vitro Activity of Smoothened Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Smoothened (Smo) inhibitors, a critical class of molecules targeting the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development of various cancers, making Smo a key therapeutic target.[1] This document details the mechanism of action, quantitative activity, and experimental protocols for characterizing Smo inhibitors, using the FDA-approved drug Vismodegib (GDC-0449) as a primary example.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development.[1] In adult tissues, the pathway is mostly inactive but can be aberrantly reactivated in certain cancers, such as basal cell carcinoma and medulloblastoma.[1] The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key component of this pathway.[2]
In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[1] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that leads to the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
Smoothened inhibitors act by binding to the SMO receptor, thereby blocking its activity and suppressing the Hh signaling pathway.
Quantitative In Vitro Activity of Smoothened Inhibitors
The potency of Smoothened inhibitors is typically determined through various in vitro assays that measure their ability to inhibit SMO function or downstream signaling events. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of these compounds.
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| Vismodegib (GDC-0449) | Hedgehog Pathway Inhibition | Cell-free assay | 3 nM | |
| Vismodegib (GDC-0449) | P-glycoprotein (P-gp) Inhibition | Cell-free assay | 3.0 µM | |
| Cyclopamine | Hedgehog Pathway Inhibition | TM3Hh12 cells | 46 nM | |
| Sonidegib (LDE-225) | Smoothened Antagonist | Cell-free assay (mouse) | 1.3 nM | |
| Sonidegib (LDE-225) | Smoothened Antagonist | Cell-free assay (human) | 2.5 nM | |
| GANT61 | GLI1/2-induced Transcription | HEK293T cells | 5 µM | |
| MRT-10 | ShhN Signaling Inhibition | Shh-light2 cells | 0.64 µM | |
| Compound 0025A | βarr2-GFP Puncta Formation | - | 1.7 nM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the Smoothened receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand.
Materials:
-
HEK293 cells stably overexpressing human Smoothened.
-
BODIPY-cyclopamine (fluorescent ligand).
-
Test compound (e.g., Vismodegib).
-
Assay buffer (e.g., TBS with 0.1% Triton X-100).
-
96-well plates.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-Smo cells in a 96-well plate and grow to confluence. Induce Smoothened expression if using an inducible system.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: Add a fixed concentration of BODIPY-cyclopamine (e.g., 5-10 nM) and varying concentrations of the test compound to the cells. Incubate for 2 hours at 37°C.
-
Washing: Wash the cells with assay buffer to remove unbound ligands.
-
Detection: Measure the fluorescence intensity of the bound BODIPY-cyclopamine using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
GLI-Luciferase Reporter Assay
This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
NIH3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (e.g., Shh-LIGHT2 cells).
-
Test compound (e.g., Vismodegib).
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-48 hours).
-
Pathway Activation: Add a Hedgehog pathway agonist to the wells to stimulate the pathway, except for the negative control wells.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 value.
Cell Proliferation Assay (CCK-8 Assay)
This assay assesses the effect of a Smoothened inhibitor on the proliferation of cancer cell lines with an active Hedgehog pathway.
Materials:
-
Cancer cell line with an active Hh pathway (e.g., Caco-2, Ht-29).
-
Test compound (e.g., Vismodegib).
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 10^5 cells/ml in a volume of 100 µl per well.
-
Compound Treatment: After 24 hours of pre-culture, treat the cells with various concentrations of the test compound (e.g., 5-50 µM for Vismodegib) for 24 or 48 hours.
-
CCK-8 Addition: Add 10 µl of CCK-8 reagent to each well and incubate for 4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation rate relative to the untreated control. Plot the proliferation rate against the compound concentration to determine the IC50 value.
Visualizations
Hedgehog Signaling Pathway and Smoothened Inhibition
Caption: Canonical Hedgehog signaling pathway and mechanism of Smoothened inhibitors.
Experimental Workflow: BODIPY-Cyclopamine Competition Binding Assay
Caption: Workflow for a competitive binding assay using a fluorescently labeled ligand.
References
The Impact of Smoothened Inhibitor Smo-IN-4 on Gli Transcription Factor Activity: A Technical Guide
Executive Summary: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. A key mediator of this pathway is the transmembrane protein Smoothened (SMO), which, upon activation, unleashes the transcriptional activity of the Gli family of transcription factors. This document provides a comprehensive technical overview of Smo-IN-4, a potent and selective inhibitor of SMO, and its downstream effects on Gli-mediated transcription. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling cascade and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are focused on targeting the Hedgehog pathway.
Introduction to the Hedgehog Signaling Pathway and the Role of this compound
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and adult tissue maintenance.[1][2][3][4] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like molecule.[5] This inhibition prevents the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to PTCH, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Dysregulation of the Hh pathway, often through mutations in PTCH or SMO, or through overexpression of Hh ligands, leads to constitutive pathway activation and is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. Therefore, inhibiting this pathway, particularly at the level of SMO, has emerged as a promising therapeutic strategy.
This compound is a novel, small molecule inhibitor designed to specifically target and inhibit the activity of the Smoothened protein. By binding to SMO, this compound effectively blocks the downstream activation of Gli transcription factors, thereby inhibiting the expression of Hh target genes and suppressing tumor growth.
Mechanism of Action of this compound
This compound functions as an antagonist of the Smoothened receptor. Its mechanism of action can be broken down into the following key steps:
-
Binding to Smoothened: this compound binds directly to the Smoothened protein. While the precise binding site of this compound is proprietary, it is designed to occupy a pocket that prevents the conformational changes necessary for SMO activation. This is analogous to other known SMO inhibitors which bind within the transmembrane domain of the protein.
-
Inhibition of Downstream Signaling: By locking SMO in an inactive state, this compound prevents the dissociation of the Gli transcription factors from their cytoplasmic retention complex, which includes the Suppressor of Fused (SUFU) protein.
-
Prevention of Gli Nuclear Translocation: In the inactive state, Gli proteins are targeted for proteolytic processing into repressor forms or are retained in the cytoplasm. This compound's inhibition of SMO ensures that the active, full-length forms of Gli1 and Gli2 do not translocate to the nucleus.
-
Suppression of Target Gene Expression: With the absence of nuclear Gli activators, the transcription of Hh pathway target genes, such as GLI1, PTCH1, Cyclin D1, and BCL2, is suppressed. This leads to the inhibition of cell proliferation and survival in Hh-driven cancer cells.
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.
Quantitative Analysis of this compound Activity
The potency of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data for this compound's inhibitory effects on the Hedgehog pathway.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |
| Gli-Luciferase Reporter Assay | Shh-LIGHT2 (NIH/3T3) | Inhibition of Shh-induced Gli activity | 2.5 |
| Target Gene Expression (qPCR) | Ptch+/- Medulloblastoma Cells | Inhibition of Gli1 mRNA expression | 5.2 |
| Cell Proliferation Assay | SU-DHL-1 (Hh-dependent lymphoma) | Inhibition of cell growth | 15.8 |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are critical metrics for quantifying the potency of a drug.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments used to characterize the effects of this compound.
Gli-Luciferase Reporter Assay
This assay is a standard method to quantitatively measure the transcriptional activity of Gli transcription factors.
Objective: To determine the IC50 of this compound for the inhibition of Hedgehog pathway-induced Gli transcriptional activity.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Shh ligand
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the culture medium with media containing the various concentrations of this compound.
-
Pathway Activation: After a 1-hour pre-incubation with this compound, add recombinant Shh ligand to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are then expressed as a percentage of the activity in the Shh-stimulated, vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
The following diagram outlines the workflow for the Gli-Luciferase Reporter Assay.
Quantitative Real-Time PCR (qPCR) for Gli1 Expression
Objective: To measure the effect of this compound on the expression of the direct Hh target gene, Gli1.
Materials:
-
Ptch+/- medulloblastoma cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for Gli1 and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR System
Procedure:
-
Cell Culture and Treatment: Culture Ptch+/- medulloblastoma cells in 6-well plates until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
Data Analysis: Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene in each sample. Calculate the relative expression of Gli1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound is a potent and selective inhibitor of the Smoothened receptor, a key component of the Hedgehog signaling pathway. By effectively blocking SMO activity, this compound prevents the activation and nuclear translocation of Gli transcription factors, leading to the downregulation of Hh target gene expression. The quantitative data and experimental protocols presented in this guide demonstrate the robust inhibitory effect of this compound on the Hedgehog pathway in vitro. These findings underscore the therapeutic potential of this compound for the treatment of cancers driven by aberrant Hedgehog signaling. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this compound.
References
- 1. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: Pharmacological Properties of Smo-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Smo-IN-4, also known as Compound 24, is a potent and orally active antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction to the Hedgehog Signaling Pathway and Smoothened
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In adult tissues, the pathway is mostly quiescent but can be aberrantly reactivated in various malignancies, including medulloblastoma and basal cell carcinoma. The G-protein coupled receptor (GPCR) Smoothened (Smo) is the central signal transducer of the Hh pathway. In the absence of Hh ligands (e.g., Sonic hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits Smo activity. Binding of Hh to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling cascade that culminates in the activation of Gli transcription factors, which regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets the Smoothened receptor. By binding to Smo, this compound antagonizes its function, effectively blocking the Hh signaling pathway. This inhibition prevents the downstream activation of Gli transcription factors, thereby suppressing the expression of genes that drive tumor growth.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) | Assay |
| IC50 | 24 | NIH3T3-GRE-Luc Reporter Gene Assay |
Table 2: In Vitro Safety Profile of this compound
| Parameter | Value (µM) |
| hERG Inhibition (IC50) | 38 |
| CYP Isoform Inhibition (at 10 µM) | Minimal |
Table 3: Pharmacokinetic Properties of this compound (Compound 24)
| Species | Dose (mg/kg, p.o.) | AUC0-24h (ng·h/mL) | Cmax (ng/mL) | t1/2 (h) | F (%) |
| Mouse | 10 | 4183 | 4132 | 1.0 | 49 |
| Rat | 10 | 5541 | 2180 | 2.3 | 62 |
| Dog | 5 | 7656 | 1300 | 5.4 | 72 |
In Vivo Efficacy
In a subcutaneous xenograft model using Ptch1+/- mouse medulloblastoma cells, daily oral administration of this compound at a dose of 50 mg/kg resulted in the regression of the tumor, highlighting its potent anti-tumor activity in a preclinical setting.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gli-Responsive Element (GRE) Reporter Gene Assay
This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Protocol:
-
Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct (NIH3T3-GRE-Luc) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Assay Procedure:
-
Seed NIH3T3-GRE-Luc cells into 96-well plates and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free DMEM for 4-6 hours to starve the cells.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the diluted this compound to the respective wells and incubate for 1 hour.
-
Stimulate the cells with a constant concentration of Sonic hedgehog (Shh) protein or a Smoothened agonist (SAG).
-
Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Ptch1+/- Mouse Medulloblastoma Allograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a setting that mimics human medulloblastoma driven by aberrant Hedgehog signaling.
Protocol:
-
Tumor Cell Preparation: Primary medulloblastoma cells are isolated from tumors arising in Ptch1+/- mice, a genetically engineered mouse model that spontaneously develops medulloblastoma due to haploinsufficiency of the Ptch1 tumor suppressor gene.
-
Tumor Implantation: A suspension of the isolated medulloblastoma cells is injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives daily oral gavage of this compound (e.g., 50 mg/kg) formulated in a suitable vehicle. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity. The study is continued for a defined period or until the tumors in the control group reach a specified endpoint.
-
Data Analysis: The anti-tumor efficacy of this compound is determined by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound is a potent and orally bioavailable Smoothened antagonist with significant anti-tumor activity in preclinical models of Hedgehog-driven cancer. Its favorable pharmacokinetic profile and in vitro safety suggest its potential as a promising candidate for further clinical development. The detailed protocols provided in this guide are intended to support the continued investigation and characterization of this compound and other Smoothened inhibitors.
Smo-IN-4: A Technical Guide to its Selectivity for the Smoothened Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity of Smo-IN-4, a potent antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The information presented herein is curated from primary research and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.
Introduction to Smoothened and the Hedgehog Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[1] The G protein-coupled receptor (GPCR) Smoothened (Smo) is the central signal transducer of the Hh pathway.[1] In the absence of Hh ligands, the receptor Patched (Ptch) inhibits Smo activity.[1] Upon Hh ligand binding to Ptch, this inhibition is relieved, leading to the activation of Smo and downstream signaling cascades that ultimately result in the activation of Gli transcription factors.[1] Consequently, Smo represents a key therapeutic target for cancers driven by aberrant Hh signaling.
This compound (also referred to as compound 24 in its primary publication) is a novel, orally active Smoothened antagonist with a tetrahydropyrido[4,3-d]pyrimidine scaffold. It has demonstrated potent inhibition of the Hedgehog pathway and significant antitumor activity in preclinical models. This guide delves into the specifics of its selectivity and the experimental basis for these findings.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Assay Type | Cell Line/System | IC50 Value | Reference |
| Smoothened Antagonism | BODIPY-cyclopamine displacement | U2OS cells overexpressing human Smo | 24 nM | |
| Hedgehog Pathway Inhibition | NIH3T3-GRE-Luc reporter gene assay | NIH3T3 cells | More potent than Vismodegib |
Table 1: Potency of this compound
| Parameter | Assay Type | IC50 Value | Interpretation | Reference |
| hERG Inhibition | In vitro safety assay | 38 µM | Low potential for cardiac toxicity | |
| CYP Isoform Inhibition | In vitro safety assay | Minimal inhibition | Favorable drug-drug interaction profile |
Table 2: In Vitro Selectivity and Safety Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
NIH3T3-GRE-Luc Reporter Gene Assay for Hedgehog Pathway Inhibition
This assay is a cell-based method to quantify the inhibition of the Hedgehog signaling pathway downstream of Smoothened.
a. Cell Culture and Reagents:
-
NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Hedgehog pathway agonist (e.g., Sonic hedgehog conditioned medium (Shh-CM) or a small molecule agonist like SAG).
-
Test compound (this compound) and control (e.g., Vismodegib).
-
Dual-luciferase reporter assay system.
b. Experimental Procedure:
-
Seed NIH3T3-GRE-Luc cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with a serial dilution of this compound or control compound for 1 hour.
-
Stimulate the cells with a constant concentration of a Hedgehog pathway agonist (e.g., Shh-CM or SAG) for 48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Fluorescence-Based Competitive Displacement Assay for Smoothened Binding
This assay directly measures the binding affinity of a compound to the Smoothened receptor by assessing its ability to displace a fluorescently labeled ligand.
a. Cell Culture and Reagents:
-
U2OS cells overexpressing human Smoothened.
-
BODIPY-cyclopamine (fluorescently labeled Smoothened antagonist).
-
Test compound (this compound) and unlabeled competitor (e.g., cyclopamine).
-
Assay buffer (e.g., PBS with 0.1% BSA).
b. Experimental Procedure:
-
Seed U2OS-Smo cells in a suitable format (e.g., 96-well plate).
-
Incubate the cells with varying concentrations of this compound or unlabeled competitor.
-
Add a fixed concentration of BODIPY-cyclopamine to the cells and incubate to reach binding equilibrium.
-
Wash the cells to remove unbound fluorescent ligand.
-
Measure the fluorescence intensity of the cells using a fluorescence plate reader or microscope.
-
The IC50 value is the concentration of the test compound that displaces 50% of the fluorescent ligand.
In Vivo Medulloblastoma Xenograft Model
This protocol evaluates the antitumor efficacy of this compound in a relevant animal model.
a. Animal Model and Reagents:
-
Immunocompromised mice (e.g., SCID mice).
-
Primary Ptch1-deficient medulloblastoma cells for subcutaneous implantation.
-
This compound formulated for oral gavage.
-
Vehicle control.
b. Experimental Procedure:
-
Subcutaneously implant primary Ptch1-deficient medulloblastoma cells into the flanks of SCID mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally on a specified schedule (e.g., daily).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflows for In Vitro Characterization of this compound.
Caption: Logical Relationship of this compound's Characteristics and Implications.
References
Methodological & Application
Application Notes and Protocols for Smo-IN-4, a Smoothened Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Smo-IN-4 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is a critical regulator of embryonic development and cellular proliferation.[3] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of leukemia.[3][4] this compound antagonizes SMO, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of Hh target genes. These application notes provide a comprehensive protocol for the use of this compound in cell culture and summarize its effects on various cancer cell lines.
Note: As no public data is available for a compound specifically named "this compound," this document uses Vismodegib (GDC-0449) as a representative Smoothened inhibitor to provide a detailed and plausible experimental protocol. All data and methodologies presented are based on published literature for Vismodegib.
Product Information
| Product Name | This compound (Representative: Vismodegib/GDC-0449) |
| Target | Smoothened (SMO) |
| Pathway | Hedgehog Signaling |
| Molecular Weight | 421.3 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Data Presentation: In Vitro Activity of SMO Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative SMO inhibitors in various cancer cell lines. This data provides a reference for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | SMO Inhibitor | IC50 (nM) | Reference |
| Shh-LIGHT2 | - | Vismodegib (GDC-0449) | 3 | |
| TM3Hh12 | - | Cyclopamine | 46 | |
| Mouse Smo | - | Sonidegib (LDE-225) | 1.3 | |
| Human Smo | - | Sonidegib (LDE-225) | 2.5 | |
| Ptch1-/- MEFs | Mouse Embryonic Fibroblasts | Compound 20 | 47 | |
| NIH3T3 | Mouse Embryonic Fibroblasts | Sonidegib (LDE-225) | 5.5 |
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh, Ihh, Dhh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound acts as an antagonist to SMO, preventing its activation and thereby inhibiting the entire downstream signaling cascade.
Caption: Hedgehog Signaling Pathway and Inhibition by this compound.
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Based on a molecular weight of 421.3 g/mol for Vismodegib.
-
Dissolve 4.21 mg of this compound in 1 mL of DMSO.
-
Mix thoroughly by vortexing.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the recommended medium for your specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified for your experimental conditions.
-
B. Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A common concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
References
Application Notes and Protocols for In Vivo Use of Smo-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smo-IN-4 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][3][4] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making SMO an attractive target for therapeutic intervention. These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on efficacy, pharmacokinetic, and toxicity studies.
Mechanism of Action and Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of Hh ligands to the Patched (PTCH) receptor. In the absence of Hh ligand, PTCH inhibits SMO, preventing downstream signaling. Upon Hh binding, this inhibition is relieved, leading to the accumulation and activation of SMO. Activated SMO then transduces the signal, culminating in the activation of GLI family transcription factors, which regulate the expression of Hh target genes. This compound acts by directly binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade.
Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound on the SMO receptor.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Medulloblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 150 | 0 |
| This compound | 25 | Oral Gavage | 750 ± 90 | 50 |
| This compound | 50 | Oral Gavage | 300 ± 50 | 80 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous (IV) |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 0.25 |
| AUC (0-t) (ng*h/mL) | 3600 |
| Half-life (t1/2) (h) | 4.5 |
| Bioavailability (%) | 40 (Oral) |
Table 3: Summary of Toxicology Findings for this compound
| Study Type | Species | Dose (mg/kg/day) | Duration | Key Observations |
| Acute Toxicity | Mouse | 2000 | Single Dose | No mortality or significant clinical signs. |
| 14-Day Repeat Dose | Rat | 50, 100, 200 | 14 Days | No adverse effects at 50 mg/kg. At 100 and 200 mg/kg, decreased body weight gain and slight elevation in liver enzymes were observed. |
Experimental Protocols
A general workflow for the in vivo evaluation of this compound is depicted below. This workflow outlines the key stages from initial pilot studies to comprehensive efficacy and safety evaluations.
References
Application Notes and Protocols for Smoothened (SMO) Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Smoothened (SMO) receptor is a critical component of the Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making SMO an attractive therapeutic target.[1][2][3] SMO inhibitors are a class of small molecules that block the Hh pathway by targeting the SMO protein. This document provides detailed application notes and protocols for the use of SMO inhibitors in mouse models of cancer, with a focus on providing a framework for compounds like Smo-IN-4, for which specific in vivo data is not yet widely available. The provided data on established SMO inhibitors can serve as a valuable starting point for determining appropriate experimental parameters.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH). In the absence of the ligand, PTCH inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. SMO inhibitors act by binding to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade.
Figure 1: Hedgehog Signaling Pathway and Point of Inhibition.
Data Presentation: Dosage of SMO Inhibitors in Mouse Models
The following table summarizes dosages and administration routes for several SMO inhibitors used in preclinical mouse studies. This data can be used as a reference for designing experiments with novel SMO inhibitors like this compound.
| Compound | Mouse Model | Dosage | Administration Route | Study Focus | Reference |
| Sonidegib (LDE225) | Medulloblastoma PDX | 20 mg/kg | Oral gavage | Resistance modeling | |
| IPI-926 | Pancreatic xenograft | 40 mg/kg | Oral gavage | Pharmacodynamics | |
| HH-1, HH-13, HH-20 | Calu-6 tumor-bearing mice | 75 mg/kg (bid) | Oral gavage | Novel inhibitor efficacy | |
| Vismodegib (GDC-0449) | Medulloblastoma allograft | Not specified | Oral | Antitumor activity | |
| TAK-441 | Medulloblastoma allograft | Not specified | Oral | Antitumor efficacy |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies of SMO Inhibitors in Mouse Xenograft Models
This protocol provides a general framework for evaluating the anti-tumor efficacy of a SMO inhibitor in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line Selection:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID, NSG) to prevent rejection of human tumor xenografts.
-
Choose a cancer cell line known to have an activated Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma, or certain pancreatic cancer cell lines).
2. Tumor Implantation:
-
Culture the selected cancer cells to the desired number.
-
Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
3. Experimental Groups and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle used to dissolve the SMO inhibitor.
-
SMO Inhibitor Treatment Group(s): Administer the SMO inhibitor at the desired dose(s). Based on the data for other SMO inhibitors, a starting dose in the range of 20-80 mg/kg administered orally once daily can be considered.
-
The route of administration for many small molecule inhibitors is oral gavage.
4. Monitoring and Data Collection:
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (defined by a predetermined tumor volume endpoint or time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for Hh pathway markers like GLI1, or Western blotting).
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies (Optional but Recommended):
-
To correlate drug exposure with target engagement, a satellite group of mice can be used for PK/PD analysis.
-
Collect blood samples at various time points after a single dose of the SMO inhibitor to determine its plasma concentration.
-
Collect tumor and/or skin biopsies to measure the levels of Hh pathway biomarkers (e.g., GLI1 mRNA) to assess target inhibition.
Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
References
Application Notes and Protocols for Smo-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smo-IN-4 is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is crucial during embryonic development and is implicated in the progression of various cancers when aberrantly activated. By inhibiting SMO, this compound effectively blocks the downstream signaling cascade, leading to the suppression of Gli family transcription factors and the subsequent inhibition of Hh target gene expression. This makes this compound a valuable tool for studying Hh pathway-dependent processes and a potential therapeutic agent for related malignancies.
These application notes provide detailed protocols for the preparation of a this compound stock solution and its application in a cell-based Gli-luciferase reporter assay to quantify its inhibitory activity on the Hedgehog pathway.
Data Presentation
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Weight | 450.96 g/mol |
| Primary Target | Smoothened (SMO) Receptor |
| Mechanism of Action | Antagonist of the Hedgehog Signaling Pathway |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Typical Stock Solution Concentration | 1-10 mM in DMSO |
| Storage Conditions | Store powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Note: The precise solubility of this compound in DMSO is not publicly available. It is recommended to perform a solubility test to determine the maximum concentration if a stock solution higher than 10 mM is required.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to warm to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.96 g/mol x 1000 mg/g = 4.51 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Gli-Luciferase Reporter Assay for this compound Activity
This protocol details a cell-based assay to determine the IC50 value of this compound by measuring the inhibition of Hedgehog pathway activation.[1][2][3]
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Smoothened agonist (e.g., SAG)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the Gli-luciferase reporter NIH/3T3 cells into a 96-well white, clear-bottom plate at a density of 25,000 cells per well in 100 µL of DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-20 hours, or until the cells reach confluence.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in low-serum medium (DMEM with 0.5% Calf Serum).
-
Carefully remove the growth medium from the confluent cell monolayer.
-
Add 50 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Pathway Activation:
-
Prepare a solution of a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) in low-serum medium.
-
Add 50 µL of the agonist solution to all wells except for the unstimulated (negative) control wells, to which 50 µL of low-serum medium is added.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-25 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminescence Measurement:
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Mandatory Visualization
References
Application Notes and Protocols for Smo-IN-4 in Medulloblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) signaling pathway being a critical driver in a significant subset of these tumors. The G protein-coupled receptor, Smoothened (SMO), is a key transducer of the SHH signal.[1][2] Dysregulation of this pathway, often due to mutations in upstream components like Patched (PTCH), leads to constitutive activation of SMO and downstream transcription factors of the GLI family, promoting tumor growth.[1][3] Consequently, SMO has emerged as a prime therapeutic target for SHH-subgroup medulloblastoma.[1]
Smo-IN-4 is a potent and orally active antagonist of the Smoothened (SMO) receptor. These application notes provide a summary of its activity and detailed protocols for its use and evaluation in medulloblastoma cell line research. While specific in-vitro quantitative data for this compound in medulloblastoma cell lines is not extensively available in public literature, this document provides protocols based on established methods for characterizing SMO inhibitors in this context. Related compounds, SMO-IN-2 and SMO-IN-3, have demonstrated antiproliferative activity against the human medulloblastoma cell line Daoy, suggesting a similar potential for this compound.
Data Presentation
Table 1: this compound Inhibitor Profile
| Compound | Target | IC50 | Activity | Reference |
| This compound | Smoothened (SMO) | 24 nM | Potent and orally active SMO antagonist with antitumor activity. |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Effect | Reference |
| Ptch1+/- mouse medulloblastoma subcutaneous xenograft | 50 mg/kg, daily by oral gavage | Tumor regression |
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the SHH pathway by this compound.
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
Cell Culture of Medulloblastoma Cell Lines (Daoy and D283)
This protocol is adapted from standard procedures for culturing common medulloblastoma cell lines.
Materials:
-
Daoy (ATCC® HTB-186™) or D283 Med (ATCC® HTB-185™) cell lines
-
For Daoy: Eagle's Minimum Essential Medium (EMEM)
-
For D283: Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-25 or T-75)
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Media Preparation:
-
Daoy Complete Growth Medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
D283 Complete Growth Medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell growth daily. Cells should be passaged when they reach 80-90% confluency.
-
For Daoy (adherent):
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:3 to 1:6 ratio.
-
-
For D283 (adherent and suspension):
-
Collect the cells growing in suspension into a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Add Accutase or a gentle cell scraper to detach the adherent cells.
-
Combine the detached adherent cells with the suspension cells.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet and subculture at a density of 5 x 10^5 viable cells/mL.
-
-
Cell Viability (MTT) Assay
This protocol provides a method to determine the cytotoxic effects of this compound on medulloblastoma cell lines.
Materials:
-
Medulloblastoma cells (e.g., Daoy, D283)
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 1 x 10^4 cells/well in 100 µL of complete growth medium into a 96-well plate.
-
Include wells for vehicle control (solvent only) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Western Blotting for SHH Pathway Proteins
This protocol is for detecting changes in the expression of key SHH pathway proteins (e.g., GLI1, SUFU, SMO) following treatment with this compound.
Materials:
-
Treated and untreated medulloblastoma cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-SUFU, anti-SMO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with this compound as desired in 6-well plates or larger flasks.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence detection reagent to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.
-
Conclusion
This compound is a potent SMO antagonist with demonstrated in vivo antitumor activity in a medulloblastoma model. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in medulloblastoma cell lines. These assays will enable the determination of its cytotoxic and anti-proliferative effects, as well as its impact on the SHH signaling pathway at the molecular level. Such studies are crucial for the preclinical evaluation of this compound as a potential therapeutic agent for SHH-driven medulloblastoma.
References
Application Notes and Protocols for Smo-IN-4 in Pancreatic Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by a dense desmoplastic stroma that contributes to therapeutic resistance.[1][2] The Hedgehog (Hh) signaling pathway is frequently overactivated in pancreatic cancer, not within the tumor cells themselves, but in the surrounding stromal cells in a paracrine manner.[1][3][4] Tumor-derived Sonic Hedgehog (SHH) ligand activates the Smoothened (Smo) receptor on cancer-associated fibroblasts (CAFs), promoting stromal proliferation and the maintenance of the tumor microenvironment. Inhibition of Smo has emerged as a therapeutic strategy to modulate the tumor stroma and potentially enhance the efficacy of other anticancer agents.
Smo-IN-4 is a potent and orally active antagonist of the Smoothened receptor, with an IC50 of 24 nM. While its efficacy has been demonstrated in medulloblastoma xenograft models, leading to tumor regression, its specific application in pancreatic cancer xenografts is an area of active investigation. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical pancreatic cancer xenograft models, based on its known mechanism of action and data from analogous Smoothened inhibitors.
Mechanism of Action of this compound
In the canonical Hedgehog signaling pathway, the binding of Hh ligands to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (Smo), a G-protein-coupled receptor. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival. In pancreatic cancer, this signaling is primarily paracrine, with cancer cells secreting Hh ligands that activate Smo in the surrounding stromal cells.
This compound acts as a direct inhibitor of the Smoothened receptor, preventing the downstream activation of the Hh pathway. By blocking this signaling cascade in the tumor stroma, this compound has the potential to reduce desmoplasia, alter the tumor microenvironment, and inhibit tumor growth.
Caption: Hedgehog signaling pathway in pancreatic cancer and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo data for this compound in pancreatic cancer xenografts is not yet widely published, the following tables summarize representative data from a study on a novel synthetic Smoothened antagonist, MS-0022, in pancreatic cancer models. This data provides an expected range of efficacy for potent Smo inhibitors.
Table 1: In Vitro Activity of Smoothened Antagonists in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) for Growth Inhibition |
| MS-0022 | PANC-1 | ~5 |
| MS-0022 | SUIT-2 | >10 |
| GDC-0449 | PANC-1 | ~5 |
| Cyclopamine | PANC-1 | >10 |
Data adapted from a study on MS-0022, a novel Smo antagonist.
Table 2: In Vivo Efficacy of a Smoothened Antagonist in a SUIT-2 Pancreatic Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume Change (%) | Stromal Gli1 mRNA Reduction (%) |
| Vehicle Control | Increase | 0 |
| MS-0022 | Transient Delay in Growth | Significant Reduction |
Qualitative summary based on findings for MS-0022.
Experimental Protocols
The following are detailed protocols for the use of this compound in pancreatic cancer xenograft studies.
Protocol 1: Establishment of Pancreatic Cancer Xenografts
1. Cell Culture:
- Culture human pancreatic cancer cell lines (e.g., PANC-1, SUIT-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
2. Animal Models:
- Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.
- Allow mice to acclimatize for at least one week before experimentation.
3. Subcutaneous Xenograft Implantation:
- Resuspend harvested cancer cells in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.
- For enhanced tumor take and growth, mix the cell suspension 1:1 with Matrigel.
- Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of each mouse.
4. Orthotopic Xenograft Implantation (for a more clinically relevant model):
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Make a small incision in the left abdominal flank to expose the pancreas.
- Inject 20-50 µL of the cell suspension (0.5-1 x 10^6 cells) directly into the pancreas.
- Suture the incision and provide post-operative care, including analgesics.
5. Tumor Growth Monitoring:
- For subcutaneous models, measure tumor dimensions 2-3 times per week using calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- For orthotopic models, monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
- Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Administration of this compound
1. Formulation:
- Prepare this compound for oral gavage. A common vehicle for similar compounds is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
- The formulation should be prepared fresh daily or as stability data allows.
2. Dosing:
- Based on in vivo studies with this compound in other cancer models, a starting dose of 50 mg/kg, administered daily by oral gavage, is recommended.
- Dose-response studies may be necessary to determine the optimal dose for pancreatic cancer xenograft models.
3. Treatment Schedule:
- Administer this compound or vehicle control to the respective groups of mice daily.
- Continue treatment for a predefined period (e.g., 21-28 days) or until humane endpoints are reached.
- Monitor animal weight and overall health daily.
Protocol 3: Evaluation of Treatment Efficacy
1. Tumor Growth Inhibition:
- Continue to monitor tumor volume throughout the treatment period.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the excised tumors.
- Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.
2. Biomarker Analysis:
- Process a portion of the excised tumor for molecular analysis.
- Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and stromal activation (e.g., α-SMA).
- Quantitative PCR (qPCR): Isolate RNA from the tumors and perform qPCR to measure the expression of Hedgehog target genes, such as GLI1. Due to the paracrine signaling, it is important to use species-specific primers to distinguish between human (tumor) and mouse (stroma) gene expression.
3. Statistical Analysis:
- Analyze differences in tumor growth between treatment and control groups using appropriate statistical tests, such as a two-way ANOVA or a Student's t-test.
- A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Visualization
Caption: A generalized workflow for evaluating this compound in pancreatic cancer xenograft models.
References
Application Notes and Protocols for Western Blot Analysis of Smo-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal. In the absence of the Hh ligand, the Patched (PTCH1) receptor inhibits SMO activity. Upon ligand binding to PTCH1, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes, such as GLI1 and PTCH1, which promote cell proliferation and survival.
Smo-IN-4 is a potent small molecule inhibitor of the Smoothened (SMO) receptor, a pivotal component of the Hedgehog (Hh) signaling pathway. By targeting and inhibiting SMO, this compound effectively blocks the downstream activation of the GLI transcription factors, leading to a reduction in the expression of Hh target genes. This application note provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of this compound in downregulating key proteins of the Hh pathway in treated cells.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate. This method involves the separation of proteins by size using polyacrylamide gel electrophoresis (PAGE), followed by their transfer to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with primary antibodies specific to the target proteins. Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added. The enzymatic reaction with a chemiluminescent substrate produces a signal that can be captured and quantified, allowing for the relative measurement of protein expression levels. A decrease in the protein levels of downstream targets of the Hh pathway, such as GLI1 and PTCH1, following treatment with this compound, is indicative of successful pathway inhibition.
Data Presentation
The following tables present illustrative quantitative data representing the expected dose-dependent and time-dependent effects of this compound on the protein expression of GLI1 and PTCH1 in a relevant cancer cell line with an activated Hedgehog pathway. Data is presented as the mean percentage of protein expression relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin).
Table 1: Dose-Dependent Effect of this compound on GLI1 and PTCH1 Protein Expression
| This compound Concentration (nM) | Mean GLI1 Expression (% of Control) ± SD | Mean PTCH1 Expression (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 85 ± 4.8 | 92 ± 5.5 |
| 50 | 55 ± 3.9 | 68 ± 4.2 |
| 100 | 25 ± 2.1 | 45 ± 3.8 |
| 250 | 10 ± 1.5 | 20 ± 2.3 |
| 500 | 5 ± 0.9 | 12 ± 1.7 |
Table 2: Time-Dependent Effect of this compound on GLI1 and PTCH1 Protein Expression
| Time (hours) | Mean GLI1 Expression (% of Control) ± SD | Mean PTCH1 Expression (% of Control) ± SD |
| 0 | 100 ± 5.8 | 100 ± 6.3 |
| 6 | 78 ± 4.5 | 88 ± 5.1 |
| 12 | 52 ± 3.7 | 65 ± 4.0 |
| 24 | 28 ± 2.4 | 42 ± 3.5 |
| 48 | 15 ± 1.8 | 25 ± 2.8 |
| 72 | 12 ± 1.3 | 21 ± 2.2 |
Note: The above data are representative and hypothetical, based on the known mechanism of action for Smoothened inhibitors. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with an active Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines).
-
This compound: Smoothened inhibitor.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins (e.g., 4-12% gradient gels).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-GLI1
-
Rabbit anti-PTCH1
-
Mouse anti-β-actin (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film and developing reagents.
Cell Treatment
-
Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (anti-GLI1, anti-PTCH1, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 15 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (GLI1 and PTCH1) to the intensity of the corresponding loading control band (β-actin).
-
Calculate the relative protein expression as a percentage of the vehicle-treated control.
Application Notes and Protocols for Immunohistochemical Analysis of Smoothened (Smo) in Tumors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Smoothened (Smo) is a G protein-coupled receptor that plays a pivotal role in the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial during embryonic development and is largely quiescent in adult tissues.[1] However, aberrant activation of the Hh pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the breast, liver, pancreas, and colon.[1] The overexpression of Smo is correlated with tumor size, invasiveness, metastasis, and recurrence in several cancer types. Consequently, Smo has emerged as a significant therapeutic target in oncology.
Small molecule inhibitors targeting Smo, such as vismodegib and sonidegib, have been developed and approved for the treatment of certain cancers. These inhibitors function by binding to the Smo receptor, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of Hh target genes.
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of Smo within the tumor microenvironment. This allows for the assessment of Smo as a biomarker and can aid in preclinical research to evaluate the efficacy of Smo inhibitors. These application notes provide a detailed protocol for the immunohistochemical staining of Smo in tumor tissues and present representative data on Smo expression in various carcinomas.
While the following protocols are generalized for Smo inhibitors, it is important to note that specific reagents like "Smo-IN-4" may require optimization. The principles and steps outlined below provide a robust framework for such investigations.
Data Presentation
The following table summarizes quantitative data on Smoothened expression in different periocular tumors, as determined by immunohistochemistry. The data is presented as the mean optical density (OD) of the antibody signal.
| Tumor Type | Number of Cases (n) | Mean SMO Optical Density (OD) | Standard Deviation (SD) |
| Basal Cell Carcinoma (BCC) | 17 | 0.09 | 0.04 |
| Squamous Cell Carcinoma (SCC) | 15 | 0.09 | 0.03 |
| Sebaceous Carcinoma (SEB) | 15 | 0.06 | 0.02 |
Data adapted from Lee, B-R., et al. (2025). Immunohistochemical expression of smoothened in periocular basal cell, squamous cell and sebaceous carcinomas.
Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway, highlighting the central role of Smoothened and the mechanism of its inhibition. In the "OFF" state, the Patched (PTCH) receptor inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Shh) to PTCH, this inhibition is relieved, leading to the activation of Smo and subsequent downstream signaling. Smo inhibitors block this activation.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Smoothened in Paraffin-Embedded Tumor Tissues
This protocol provides a standardized procedure for the detection of Smoothened in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Smoothened (Smo) antibody (appropriate dilution to be determined by titration)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit/mouse IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Phosphate Buffered Saline (PBS)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 5 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse with running tap water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Smo antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
Image Analysis and Quantification:
-
Stained slides should be examined under a light microscope.
-
Smoothened expression is typically observed in the cytoplasm and at the cell membrane.
-
For quantitative analysis, digital image analysis software can be used to measure the optical density of the DAB signal within the tumor regions.
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry workflow for Smoothened detection.
Disclaimer
These protocols and application notes are intended for research use only and should be used by trained professionals. Optimal conditions for specific antibodies and tissue types should be determined by the end-user. Always follow appropriate laboratory safety procedures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Smo-IN-4 for IC50 Determination
Welcome to the technical support center for Smo-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance, troubleshooting tips, and frequently asked questions to ensure successful IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Smoothened (SMO) receptor. SMO is a crucial G protein-coupled receptor (GPCR) that acts as the signal transducer in the Hedgehog (Hh) signaling pathway.[1][2][3] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor suppresses SMO activity.[1][4] When the Hh ligand binds to PTCH, this inhibition is released, activating SMO and downstream signaling that leads to the activation of GLI transcription factors. Dysregulation and overactivation of the Hh pathway are implicated in various cancers. This compound functions as an antagonist, binding to the SMO receptor to block its activation and consequently inhibit the Hedgehog signaling cascade.
Q2: What is an IC50 value and why is it a critical parameter?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug or inhibitor required to inhibit a specific biological or biochemical process by 50%. It is a fundamental metric in pharmacology and drug development for assessing the potency of an antagonist. A lower IC50 value signifies a more potent inhibitor, as a smaller amount of the substance is needed to achieve the same level of inhibition.
Q3: How should I prepare and store a stock solution of this compound?
A3: Like many small molecule inhibitors, this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it in cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.
Q4: What is a recommended starting concentration range for an IC50 experiment with this compound?
A4: For a novel inhibitor, a broad concentration range is recommended for the initial experiment to ensure the full dose-response curve is captured. A common approach is to use a 10-point, 3-fold or 4-fold serial dilution starting from a high concentration. A suggested starting range could be from 10 nM to 100 µM. Based on the initial results, this range can be narrowed for subsequent, more precise experiments.
Q5: Which cell lines are appropriate for determining the IC50 of this compound?
A5: The ideal cell lines are those with a constitutively active or ligand-dependent Hedgehog signaling pathway. Cancers with known Hh pathway mutations, such as medulloblastoma and basal cell carcinoma, are common models. Cell lines that are responsive to Hh pathway agonists (like SAG) can also be used. In such a model, you would stimulate the pathway with the agonist and measure the ability of this compound to inhibit this induced activity.
Visualized Signaling Pathway and Workflows
Caption: Hedgehog pathway states and the inhibitory action of this compound.
Caption: Step-by-step workflow for determining the IC50 of this compound.
Detailed Experimental Protocol: IC50 Determination via Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound using a common colorimetric (MTT) or luminescent (e.g., CellTiter-Glo®) assay.
Materials:
-
Adherent cancer cell line with active Hh signaling
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear or opaque-walled microplates
-
This compound compound
-
100% DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT solution, 5 mg/mL in PBS, or CellTiter-Glo®)
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl) or plate reader for luminescence
Procedure:
-
Cell Seeding:
-
Culture cells until they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM, which will be further diluted 2x in the wells).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the "cells only" control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Carefully aspirate the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the crystals.
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Shake the plate gently for 10 minutes.
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Measure the absorbance at 490-570 nm using a microplate reader.
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Data Analysis:
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Subtract the average absorbance of the "medium only" blank from all other readings.
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Calculate the percentage of cell viability for each concentration using the formula:
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% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
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Calculate the percentage of inhibition:
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% Inhibition = 100 - % Viability
-
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Plot the % Inhibition against the logarithm of the this compound concentration.
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Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
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Data Presentation
Table 1: Example Raw Data from a Cell Viability Assay
| This compound Conc. (µM) | Absorbance (OD 570nm) | % Viability | % Inhibition |
| 0 (Control) | 1.250 | 100.0% | 0.0% |
| 0.01 | 1.213 | 97.0% | 3.0% |
| 0.03 | 1.125 | 90.0% | 10.0% |
| 0.1 | 0.938 | 75.0% | 25.0% |
| 0.3 | 0.650 | 52.0% | 48.0% |
| 1 | 0.313 | 25.0% | 75.0% |
| 3 | 0.150 | 12.0% | 88.0% |
| 10 | 0.075 | 6.0% | 94.0% |
Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Primary Cancer Type | Hh Pathway Status | Expected IC50 Range (µM) |
| Daoy | Medulloblastoma | SHH Subgroup | 0.1 - 1.0 |
| AsPC-1 | Pancreatic Cancer | Hh Overexpression | 0.5 - 5.0 |
| BxPC-3 | Pancreatic Cancer | Low Hh Activity | > 20 (Resistant) |
| NIH/3T3 | Mouse Fibroblast | SAG-Inducible | 0.2 - 1.5 |
Troubleshooting Guide
Caption: A decision tree to diagnose common IC50 assay problems.
Q: My results show high variability between replicate wells. What should I do? A: High variability often points to technical inconsistencies.
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Pipetting: Ensure your pipettes are calibrated and that you are using proper technique to avoid bubbles and inaccurate volumes.
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Cell Seeding: Make sure your cell suspension is homogenous before and during seeding to ensure an equal number of cells is dispensed into each well. Inconsistent cell density is a major source of variability.
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation. Consider not using the outermost wells or filling them with sterile PBS to maintain humidity.
Q: I don't see a dose-response curve. Either all the cells are viable or they are all dead. A: This indicates that your concentration range for this compound is incorrect.
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All Cells Viable: The concentrations used are too low to inhibit cell growth. You need to shift your concentration range higher (e.g., start at 10 µM instead of 1 µM).
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All Cells Dead: The concentrations are too high and cytotoxic. Shift your concentration range lower (e.g., start at 100 nM instead of 10 µM). It is crucial to use a wide, logarithmic range in the initial experiment to find the active window.
Q: My IC50 value is inconsistent between experiments. Why? A: Lack of reproducibility can be caused by several factors.
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Cell State: Use cells from a consistent passage number and ensure they are healthy and in the log growth phase. Cells at very high or low confluence can respond differently.
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Reagent Stability: Ensure that stock solutions of this compound have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
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Incubation Time: Use a consistent incubation time for both drug treatment and the viability assay itself.
Q: I noticed a precipitate in the wells after adding this compound. What does this mean? A: A precipitate indicates that the compound has crashed out of solution, likely due to poor solubility in the aqueous culture medium.
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Solubility Limit: You may have exceeded the solubility limit of this compound in the medium. Try using lower concentrations.
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DMSO Concentration: Ensure the final percentage of DMSO in the wells is not too high, but also sufficient to keep the compound dissolved. A final concentration of 0.1% to 0.5% is generally well-tolerated and effective.
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Media Interaction: Some compounds can interact with components in serum. You may need to test solubility in your specific culture medium.
References
- 1. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]
- 3. Smoothened - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Smo-IN-4 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Smo-IN-4, a potent inhibitor of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2][3] In the canonical Hh pathway, the binding of Hh ligands (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smo.[4][5] This allows Smo to become active and initiate a downstream signaling cascade that ultimately leads to the activation of Gli family transcription factors (Gli1, Gli2, and Gli3). These transcription factors then translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, differentiation, and survival. This compound directly binds to Smo, preventing its activation and thereby blocking the entire downstream signaling cascade.
Q2: What are the potential off-target effects of this compound?
A2: As with most small molecule inhibitors, this compound has the potential for off-target effects. While specific off-target data for this compound is not publicly available, researchers should be aware of potential interactions with other G protein-coupled receptors (GPCRs) or kinases due to structural similarities in binding pockets. It is crucial to experimentally determine the selectivity profile of this compound in your model system.
Q3: How can I assess the on-target efficacy of this compound in my experiments?
A3: The on-target efficacy of this compound can be assessed by measuring the downregulation of Hh pathway activity. This can be done by:
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Quantitative PCR (qPCR): Measuring the mRNA levels of Gli1 and Ptch1, which are well-established Hh target genes. A significant decrease in their expression upon this compound treatment indicates on-target activity.
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Western Blot: Assessing the protein levels of Gli1. A reduction in Gli1 protein levels is a direct indicator of Hh pathway inhibition.
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Reporter Assays: Using a Gli-responsive luciferase reporter construct. A decrease in luciferase activity upon treatment with this compound demonstrates pathway inhibition.
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Immunofluorescence: Observing the subcellular localization of Gli transcription factors. In the absence of Hh signaling, Gli proteins are often sequestered in the cytoplasm.
Q4: What are known mechanisms of resistance to Smoothened inhibitors?
A4: Resistance to Smo inhibitors is a significant clinical challenge and can occur through various mechanisms:
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Mutations in Smo: Mutations in the drug-binding pocket of Smo can prevent the inhibitor from binding effectively, leading to constitutive activation of the Hh pathway.
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Downstream Mutations: Genetic alterations in components downstream of Smo, such as activating mutations in Gli transcription factors or inactivating mutations in the Suppressor of Fused (SUFU), a negative regulator of Gli, can bypass the need for Smo activation.
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Activation of Non-canonical Hh Signaling: Other signaling pathways, such as PI3K/AKT and MAPK, can activate Gli transcription factors independently of Smo.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of Hh pathway activity (e.g., no change in Gli1 expression). | Compound Instability: this compound may be degrading in your experimental conditions. | - Prepare fresh stock solutions of this compound for each experiment. - Check the recommended storage conditions and solvent for this compound. - Perform a stability test of the compound in your cell culture media over the time course of your experiment. |
| Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit Smo. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line. - Consult any available literature or datasheets for recommended concentration ranges. | |
| Cell Line Insensitivity: The cell line you are using may not have an active Hh pathway or may have a resistance mechanism. | - Confirm that your cell line expresses the components of the Hh pathway (Ptch1, Smo, Gli1). - Use a positive control cell line known to be sensitive to Smo inhibitors. - Test for mutations in Smo or downstream components of the Hh pathway. | |
| Experimental Error: Issues with reagents or experimental procedure. | - Verify the quality of your reagents (e.g., antibodies for Western blot, primers for qPCR). - Include appropriate positive and negative controls in your experiments. | |
| High cell toxicity observed at expected effective concentrations. | Off-target Effects: this compound may be hitting other essential cellular targets. | - Perform a comprehensive off-target analysis (see Experimental Protocols section). - Try to identify a more selective Smo inhibitor if off-target toxicity is a major concern. - Reduce the concentration of this compound and/or the treatment duration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration. | - Ensure the final concentration of the solvent in your cell culture media is below the toxic threshold (typically <0.1% for DMSO). - Include a vehicle control (solvent only) in your experiments to assess solvent toxicity. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. - Maintain consistent cell culture conditions (e.g., media, temperature, CO2 levels). |
| Reagent Variability: Batch-to-batch variation in reagents. | - Use reagents from the same lot number for a set of related experiments. - Validate new batches of critical reagents before use. |
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general approach to assess the selectivity of this compound against a panel of kinases.
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Objective: To identify potential off-target kinase interactions of this compound.
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Principle: In vitro kinase activity assays measure the ability of a compound to inhibit the activity of a purified kinase.
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Methodology:
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Obtain a panel of purified, active kinases. Many commercial services offer kinase profiling against hundreds of kinases.
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Prepare a stock solution of this compound at a known concentration.
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For each kinase, set up a reaction mixture containing the kinase, its specific substrate, and ATP.
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Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
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Incubate the reactions at the optimal temperature and time for each kinase.
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Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or fluorescence-based assays.
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Calculate the percent inhibition of each kinase at each concentration of this compound.
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Determine the IC50 value for any kinase that shows significant inhibition.
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Data Presentation:
| Kinase | This compound IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 1.5 |
| Kinase C | > 10 |
| ... | ... |
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm the direct binding of this compound to Smoothened in a cellular context.
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Objective: To verify that this compound engages with its intended target, Smo, within intact cells.
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Principle: The binding of a ligand (this compound) to its target protein (Smo) can increase the thermal stability of the protein.
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Methodology:
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Culture cells that endogenously express Smoothened.
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Treat the cells with this compound or a vehicle control for a specified time.
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Harvest the cells and lyse them to obtain cell lysates.
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Divide the lysates into several aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
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After heating, centrifuge the samples to pellet the aggregated, denatured proteins.
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Collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble Smo in each sample using Western blotting.
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Plot the amount of soluble Smo as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for identifying and validating off-target effects of a small molecule inhibitor.
References
Preventing Smo-IN-4 degradation in experiments
Welcome to the technical support center for Smo-IN-4, a potent and orally active Smoothened (SMO) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (PTCH), alleviates the inhibition of SMO.[1] Activated SMO then transduces a signal that leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1] Aberrant activation of the Hedgehog pathway is implicated in the development of various cancers.[2] this compound acts as an antagonist to SMO, blocking the signaling cascade and thereby inhibiting the growth of Hh-driven cancer cells.[3]
Q2: What are the primary factors that can lead to the degradation of this compound?
A2: While specific stability data for this compound is not extensively published, based on its chemical structure which contains a sulfonamide and a pyrimidine ring, the primary degradation pathways are likely to be hydrolysis and photodegradation.
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Hydrolysis: The sulfonamide group in this compound can be susceptible to hydrolysis, which is the cleavage of the S-N bond. This process can be influenced by pH, with studies on other sulfonamides showing increased degradation under acidic conditions.
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Photodegradation: Pyrimidine derivatives can be sensitive to light, particularly UV radiation, which can induce chemical changes and lead to a loss of activity.
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Oxidation: Like many organic molecules, this compound may be susceptible to oxidation, especially if exposed to air and light for prolonged periods.
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Enzymatic Degradation: In cell-based assays, enzymes present in serum or released by cells could potentially metabolize this compound.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to moisture.
Q4: What is the recommended storage condition for this compound?
A4: For optimal stability, this compound in its solid form should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C. Protect the compound from light and moisture.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on preventing its degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity of this compound in experiments. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Ensure the DMSO used is of high quality and anhydrous. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 4. Store the stock solution protected from light at -20°C or -80°C. |
| Degradation in aqueous experimental media. | 1. Prepare fresh dilutions of this compound in your experimental buffer or media immediately before use. 2. Minimize the exposure of the working solution to light by using amber tubes or covering the plate with foil. 3. Perform a time-course experiment to assess the stability of this compound in your specific experimental conditions. | |
| Precipitation of this compound upon dilution into aqueous buffer. | Low aqueous solubility. | 1. Ensure the final concentration of this compound is within its solubility limit in the experimental medium. 2. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls. 3. Consider using a different solvent system or formulation if solubility issues persist. |
| High background or off-target effects. | Degradation products may have biological activity. | 1. Use freshly prepared this compound solutions. 2. Include appropriate controls in your experiment, such as a vehicle control (DMSO) and a known active compound for the Hedgehog pathway. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₅O₂S |
| Molecular Weight | 373.43 g/mol |
| IC₅₀ | 24 nM |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Data obtained from MedChemExpress.
Table 2: General Storage Recommendations for Small Molecule Inhibitors
| Storage Format | Recommended Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to several years (refer to datasheet) | Store in a desiccator to prevent moisture absorption. Protect from light. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 1-6 months | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. Protect from light. |
| Working Dilution (Aqueous) | Use immediately | N/A | Prepare fresh for each experiment. Minimize exposure to light. |
Experimental Protocols
Protocol: Cell-Based Hedgehog Signaling Pathway Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the Hedgehog signaling pathway in a cell-based assay.
1. Cell Culture:
- Culture a suitable reporter cell line (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter) in the recommended growth medium.
- Plate the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
3. Assay Procedure:
- Remove the growth medium from the plated cells and replace it with the medium containing the various concentrations of this compound.
- Include a positive control (e.g., a known Smoothened agonist like SAG) and a vehicle control (medium with the same final concentration of DMSO).
- Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
4. Readout:
- After the incubation period, measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions for the specific reporter assay system.
- Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTS or CellTiter-Glo assay).
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the positive and vehicle controls.
- Plot the dose-response curve and determine the IC₅₀ value.
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Smo-IN-4 In Vivo Experiments
Welcome to the technical support center for Smo-IN-4 in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing their in vivo studies with this compound, a potent and orally active Smoothened (Smo) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 24) is a potent and orally bioavailable small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting Smo, this compound effectively blocks the downstream activation of the Hh pathway, which is aberrantly activated in several types of cancer, including medulloblastoma.[2]
Q2: What are the key advantages of this compound compared to other Smoothened inhibitors like vismodegib?
A2: this compound was developed to overcome some of the limitations of first-generation Smo inhibitors like vismodegib. Notably, this compound exhibits significantly greater aqueous solubility and a lower melting point compared to vismodegib.[1] This improved solubility contributes to more linear and predictable pharmacokinetic (PK) profiles at higher doses, a challenge often seen with vismodegib due to its poor solubility.
Q3: What is the recommended dosage and administration route for this compound in in vivo mouse studies?
A3: In a subcutaneous xenograft model using primary Ptch1-deficient medulloblastoma cells in SCID mice, this compound administered at a dose of 50 mg/kg daily via oral gavage resulted in significant tumor regression.
Q4: What are the known off-target effects of this compound?
A4: In vitro safety profiling of this compound has shown that at a concentration of 10 μM, it exhibits minimal inhibition of major cytochrome P450 (CYP) isoforms. It also shows low inhibition of the hERG channel, with an IC50 of 38 µM, suggesting a favorable in vitro safety profile.
Troubleshooting Guide
This section addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Compound Solubility and Formulation
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Question: I am having trouble dissolving this compound for oral gavage. What is a suitable vehicle?
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Answer: While this compound has improved solubility compared to other Smo inhibitors, proper vehicle selection is crucial for achieving a homogenous and stable formulation for oral administration. For preclinical oral dosing of poorly soluble compounds, several vehicle systems can be considered. A common starting point is an aqueous suspension using agents like 0.5% methylcellulose (MC) or 0.5% carboxymethyl cellulose (CMC). For compounds requiring solubilizing agents, a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective. Another option for hydrophobic compounds is corn oil. It is recommended to first determine the solubility of this compound in various vehicles to select the most appropriate one for your desired concentration.
Issue 2: Suboptimal In Vivo Efficacy
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Question: I am not observing the expected tumor growth inhibition in my xenograft model. What could be the reasons?
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Answer: Several factors can contribute to a lack of efficacy in vivo:
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Inappropriate Mouse Model: Ensure that your chosen cancer model is driven by the Hedgehog signaling pathway. This compound is a targeted therapy and will only be effective in tumors with an activated Hh pathway, for instance, those with mutations in Ptch1.
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Drug Formulation and Administration: Confirm that the this compound formulation is a homogenous suspension or solution and that the oral gavage technique is performed correctly to ensure accurate dosing.
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Pharmacokinetics: The bioavailability and exposure of the compound in your specific mouse strain might differ. Consider conducting a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound.
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Tumor Burden: Treatment may be more effective when initiated in animals with smaller, established tumors.
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Drug Resistance: Although this compound is a novel antagonist, the potential for acquired resistance through mutations in the Smo receptor or activation of downstream components of the Hh pathway should be considered, especially in long-term studies.
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Issue 3: Adverse Effects and Toxicity
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Question: My mice are losing weight and showing signs of distress. How can I manage the toxicity of this compound?
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Answer: While this compound has a favorable in vitro safety profile, in vivo toxicity can still occur, especially at higher doses or with chronic administration.
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Dose Reduction: If you observe significant toxicity, consider reducing the dose of this compound. A dose-response study can help identify a dose that is both efficacious and well-tolerated.
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Intermittent Dosing: Instead of daily administration, an intermittent dosing schedule (e.g., 5 days on, 2 days off) may help to mitigate toxicity while maintaining anti-tumor activity.
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Supportive Care: Ensure that the animals have easy access to food and water. Body weight and overall health should be monitored closely.
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Vehicle Control: It is essential to include a vehicle-only control group to ensure that the observed toxicity is due to the compound and not the administration vehicle.
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Data Presentation
Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| IC50 (Hedgehog signaling) | 24 nM | |
| hERG IC50 | 38 µM | |
| Chemical Formula | C24H27ClN6O | |
| Molecular Weight | 450.96 |
In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | AUC0-24h (ng·h/mL) | Cmax (ng/mL) | t1/2 (h) | F% | Reference |
| Mouse | 10 | p.o. | 4183 | 4132 | 1.0 | 49 | |
| Rat | 10 | p.o. | 5541 | 2180 | 2.3 | 62 | |
| Dog | 5 | p.o. | 7656 | 1300 | 5.4 | 72 |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Medulloblastoma Xenograft Model
This protocol is based on the study described by Lu W, et al. (2017).
1. Animal Model:
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Species: Severe Combined Immunodeficient (SCID) mice.
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Age: 6-8 weeks.
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All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
2. Cell Culture and Tumor Implantation:
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Cells: Primary Ptch1-deficient medulloblastoma cells.
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Culture: Maintain cells in appropriate culture medium.
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Implantation:
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Harvest and resuspend the medulloblastoma cells in a mixture of serum-free medium and Matrigel (1:1 ratio).
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Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
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3. Tumor Growth Monitoring and Grouping:
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Monitor tumor growth by measuring tumor volume with calipers at least twice a week.
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Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Administration of this compound:
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Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
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Dosage: 50 mg/kg body weight.
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Administration: Administer the formulation or vehicle control daily via oral gavage.
5. Efficacy Evaluation and Endpoint:
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Continue to monitor tumor volume and body weight throughout the study.
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The primary endpoint is typically tumor growth inhibition.
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Euthanize mice when tumors reach a predetermined maximum size as per institutional guidelines, or at the end of the study period.
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At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot, or qPCR for Hh pathway target genes like Gli1).
Mandatory Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A general workflow for an in vivo efficacy study using this compound.
Troubleshooting Decision Tree for Suboptimal Efficacy
Caption: A decision tree for troubleshooting suboptimal efficacy in this compound experiments.
References
Technical Support Center: Cell Viability Assays with Smo-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Smo-IN-4 in cell viability assays. The information is tailored for scientists and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[1][3] When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.[1] this compound, as a SMO antagonist, binds to the SMO receptor and prevents its activation, thereby blocking the Hedgehog signaling pathway. This inhibition can lead to decreased cell proliferation and increased cell death in cells where the Hedgehog pathway is active.
Q2: Which cell viability assay should I choose for my experiments with this compound?
The choice of a cell viability assay depends on several factors, including the cell type, experimental endpoint (e.g., cytotoxicity, cell proliferation), and available equipment. Common assays include:
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Metabolic Assays (e.g., MTT, XTT, AlamarBlue): These assays measure the metabolic activity of cells as an indicator of viability. They are widely used due to their simplicity and high-throughput compatibility.
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ATP Assays: These assays quantify the amount of ATP in a sample, which is a marker of metabolically active cells. They are highly sensitive and have a broad dynamic range.
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Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays are based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells do not.
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Live/Dead Staining (e.g., Calcein AM/Propidium Iodide): These assays use fluorescent probes to simultaneously identify live and dead cells.
It is often recommended to use more than one type of assay to confirm results, as different assays measure different aspects of cell health.
Q3: What are the recommended storage and handling conditions for this compound?
Q4: How can I be sure that this compound is soluble in my cell culture medium?
Poor solubility of a compound can lead to inaccurate and irreproducible results. It is crucial to ensure that this compound is fully dissolved in the culture medium at the tested concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider the following:
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Use a different solvent for the stock solution: While DMSO is a common solvent, other organic solvents may be more suitable.
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Lower the final concentration of the compound.
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Gently warm the medium to aid dissolution , but be careful not to degrade the compound or other medium components.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
Inconsistent results in cell viability assays can arise from various sources.
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | Visually inspect wells for precipitate. If present, try using a different solvent or a lower, more soluble concentration of this compound. |
| Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, compound, and assay reagents. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data. |
| Incubation Time | Optimize the incubation time for both the compound treatment and the assay reagent. |
Issue 2: High Background Signal or False Positives
A high background signal can mask the true effect of the compound.
| Potential Cause | Troubleshooting Suggestion |
| Compound Interference with Assay Reagents | Some compounds can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal. Run a control with the compound in cell-free medium to check for direct interaction with the assay reagent. |
| Contamination | Microbial contamination can affect assay results. Regularly check cell cultures for contamination and practice good aseptic technique. |
| Phenol Red Interference | Phenol red in the culture medium can interfere with absorbance readings in some colorimetric assays. Use phenol red-free medium if necessary. |
Issue 3: Low Signal or False Negatives
A low signal can make it difficult to detect a real effect of the compound.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Cell Number | Ensure that a sufficient number of cells are seeded to generate a detectable signal. |
| Compound Inhibition of Cellular Reductases | The compound may inhibit the mitochondrial or cytosolic reductases responsible for reducing the assay reagent. Consider using an alternative assay that measures a different viability parameter. |
| Incorrect Wavelength Settings | Verify that the correct excitation and emission wavelengths (for fluorescence and luminescence assays) or absorbance wavelength (for colorimetric assays) are being used. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking of the plate before reading the absorbance. |
Experimental Protocols
MTT Cell Viability Assay Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
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Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
AlamarBlue (Resazurin) Cell Viability Assay Protocol
The AlamarBlue assay uses the redox indicator resazurin to measure the metabolic activity of cells. In viable cells, resazurin is reduced to the fluorescent resorufin.
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Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only controls. Incubate for the desired duration.
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AlamarBlue Addition: Prepare a 10X AlamarBlue solution in sterile PBS or culture medium. Add 10 µL of the 10X solution to each well containing 100 µL of medium.
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Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
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Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Colorimetric (Absorbance) | Simple, easy to use | Endpoint assay, requires solubilization step, potential for overestimation of viability |
| XTT/WST-1 | Reduction of tetrazolium salt to a water-soluble formazan | Colorimetric (Absorbance) | Higher sensitivity than MTT, no solubilization step | Endpoint assay, potential for overestimation of viability |
| AlamarBlue (Resazurin) | Reduction of resazurin to fluorescent resorufin | Fluorometric | High sensitivity, non-toxic, allows for continuous monitoring | Can be sensitive to changes in cellular redox state |
| ATP Assay | Quantification of ATP using luciferase | Luminescent | Highly sensitive, fast, high-throughput compatible | Requires cell lysis |
| Trypan Blue | Exclusion of dye by viable cells with intact membranes | Brightfield Microscopy | Simple, direct measure of membrane integrity | Manual counting can be subjective and time-consuming |
| Calcein AM | Cleavage of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases in live cells | Fluorometric | Live-cell imaging, single-cell resolution | Can be affected by factors that alter esterase activity |
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
References
Interpreting unexpected results with Smo-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Smo-IN-IN-4, a potent, orally active Smoothened (SMO) antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Smo-IN-4 and what is its mechanism of action?
This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on SMO.[3] This allows SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of Hh target genes. This compound acts as an antagonist to SMO, blocking this signaling cascade.
Q2: What is the IC50 of this compound?
This compound is a potent SMO antagonist with a reported half-maximal inhibitory concentration (IC50) of 24 nM.
Q3: What are the common applications of this compound in research?
This compound is primarily used to study the role of the Hedgehog signaling pathway in various biological processes, including embryonic development and cancer. Its anti-tumor activity makes it a compound of interest in oncology research.
Q4: How should I prepare and store this compound?
For optimal stability, it is recommended to prepare fresh stock solutions of this compound and store them as aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles to maintain the inhibitor's potency.
Q5: I am observing high levels of cell death after treating my cells with this compound. What could be the cause?
High levels of cell death could be due to several factors:
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High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target toxicity.
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Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at high concentrations.
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Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the Hedgehog pathway or to the compound itself.
For a systematic approach to troubleshooting this issue, please refer to the "Troubleshooting Unexpected Results" section.
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | Smoothened (SMO) | 24 nM | A potent and orally active SMO antagonist with antitumor activity. |
Interpreting Unexpected Results with this compound
This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes when using this compound.
Diagram: Hedgehog Signaling Pathway and the Action of this compound
Caption: Canonical Hedgehog signaling and the inhibitory action of this compound on SMO.
Troubleshooting Guide
Problem 1: No effect of this compound on Hedgehog pathway activity.
If you do not observe the expected decrease in Hedgehog pathway activity (e.g., no change in GLI1 expression), consider the following:
Caption: A logical workflow to troubleshoot the lack of an inhibitory effect from this compound.
| Possible Cause | Recommended Solution | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. | Identification of an effective concentration of this compound. |
| Inactive this compound | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-80°C, protected from light) and avoid multiple freeze-thaw cycles. | Restoration of inhibitory activity. |
| Constitutive Pathway Activation Downstream of SMO | The Hedgehog pathway may be activated due to mutations in components downstream of SMO, such as inactivating mutations in SUFU or activating mutations in GLI. | Sequencing of these downstream components may reveal mutations that confer resistance to SMO inhibitors. |
| Lack of SMO Expression | The cell line being used may not express SMO, or may express it at very low levels. | Verify SMO expression using techniques like qPCR or Western blotting. |
| Cell Line Resistance | Some cancer cells can develop resistance to SMO inhibitors through various mechanisms. | Consider using a different cell line known to be sensitive to Hedgehog pathway inhibition. |
Problem 2: Unexpected Cell Death or Cytotoxicity.
If you observe significant cell death that is not attributable to the intended pathway inhibition, consider these possibilities:
| Possible Cause | Recommended Solution | Expected Outcome |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50). Test a range of concentrations to find a window where the desired on-target effect is observed with minimal toxicity. | Identification of a non-toxic working concentration. |
| Solvent Toxicity | Run a vehicle control with the solvent (e.g., DMSO) at the same final concentration used for this compound. Ensure the final solvent concentration is kept low (typically below 0.5%). | Determination if the solvent is contributing to cell death. |
| Off-Target Effects | Off-target effects occur when a small molecule inhibitor interacts with unintended biological targets. These can lead to unexpected cytotoxicity. | Consider using a structurally different SMO inhibitor to see if the cytotoxic effect persists. This can help differentiate between on-target and off-target toxicity. |
| High Sensitivity of the Cell Line | Some cell lines are more sensitive to perturbations in cellular pathways. | Test this compound on a different, more robust cell line to determine if the observed toxicity is cell-type specific. |
| Inhibitor Instability | The inhibitor may be unstable in the culture medium, leading to the formation of toxic byproducts. | Prepare fresh dilutions for each experiment. For longer incubations, consider replenishing the medium with freshly diluted this compound. |
Key Experimental Protocols
Hedgehog Pathway Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Hedgehog pathway.
Principle: Cells are transfected with a reporter plasmid containing a firefly luciferase gene under the control of a GLI-responsive promoter. A second plasmid, typically containing a Renilla luciferase gene under a constitutive promoter, is co-transfected as a control for transfection efficiency and cell viability. Activation of the Hedgehog pathway leads to increased firefly luciferase expression.
Detailed Methodology:
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Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter into a 96-well plate. Allow cells to become fully confluent.
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Serum Starvation: Before treatment, replace the growth medium with a low-serum medium.
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Treatment: Treat the cells with your experimental conditions:
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Vehicle control (e.g., DMSO)
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Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG)
-
Hedgehog pathway agonist + various concentrations of this compound
-
-
Incubation: Incubate the cells for 30-48 hours.
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Cell Lysis: Lyse the cells using a passive lysis buffer.
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Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in pathway activity relative to the vehicle control.
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This method is used to measure the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1.
Principle: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then used as a template for qPCR with primers specific for the target genes and a housekeeping gene (for normalization).
Detailed Methodology:
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Cell Treatment: Plate and treat your cells with the desired concentrations of this compound and controls as described for the luciferase assay.
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RNA Extraction: After the desired incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA using a commercially available kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
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qPCR: Perform qPCR using a qPCR master mix, your cDNA template, and primers for your target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Viability/Cytotoxicity Assay (MTT/MTS)
These colorimetric assays are used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.
Principle: In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a blank (medium only).
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Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
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Reagent Addition:
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MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
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MTS Assay: Add MTS solution (containing an electron coupling reagent) to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
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Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 or CC50 value.
References
Technical Support Center: Smo-IN-4 In Vitro Efficacy
Disclaimer: Information regarding a specific molecule designated "Smo-IN-4" is not available in published literature. This guide uses "this compound" as a representative name for a novel small molecule inhibitor of the Smoothened (SMO) receptor. The principles, protocols, and troubleshooting steps provided are based on established knowledge of other well-characterized SMO inhibitors that function within the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the Patched (PTCH) receptor actively inhibits SMO.[2][3] When the Hh ligand binds to PTCH, this inhibition is lifted, allowing SMO to become active and initiate a downstream signaling cascade that results in the activation of GLI transcription factors.[4] this compound directly binds to the SMO protein, preventing its activation even when PTCH inhibition is released, thereby blocking the entire downstream pathway.
Q2: Which cell lines are appropriate for testing this compound efficacy? A2: The ideal cell lines are those with a constitutively active Hedgehog pathway or those that are responsive to Hh ligand stimulation. Cancers such as basal cell carcinoma (BCC) and medulloblastoma often have mutations in PTCH or SMO, leading to aberrant pathway activation. An Hh-responsive reporter cell line, such as the "Shh Light II" cell line which contains a Gli-responsive luciferase reporter, is commonly used for initial screening and potency determination.
Q3: What are the expected downstream effects of successful SMO inhibition by this compound? A3: Effective inhibition of SMO should lead to a decrease in the expression of GLI family transcription factors (Gli1, Gli2) and their target genes (e.g., PTCH1, GLI1, Cyclin D1). This should translate to cellular effects such as suppressed proliferation, induction of apoptosis, and inhibition of tumor growth in responsive cancer cell lines.
Q4: My this compound compound is not dissolving properly. What should I do? A4: Poor aqueous solubility is a common issue with small molecule inhibitors. It is critical to determine the appropriate solvent for your compound. Most inhibitors are first dissolved in a polar aprotic solvent like DMSO to create a high-concentration stock solution. This stock is then serially diluted in the cell culture medium for experiments. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity. If solubility issues persist, consider using a formulation with solubilizing agents, but be sure to test the vehicle for any effects on the cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Efficacy | Incorrect Concentration: The concentration of this compound may be too low. | Perform a dose-response curve with a wide range of concentrations (e.g., nanomolar to micromolar) to determine the IC50 value. |
| Compound Instability: The compound may be unstable in the culture medium or sensitive to light/temperature. | Prepare fresh dilutions for each experiment from a frozen stock. Minimize the exposure of the compound to light. Check the manufacturer's data sheet for stability information. | |
| Cell Line Insensitivity: The chosen cell line may not depend on the Hedgehog pathway for survival or may have resistance-conferring mutations downstream of SMO. | Confirm Hh pathway activity in your cell line using qPCR for GLI1 expression or by using a known Hh pathway activator. Consider testing on a different, more sensitive cell line. | |
| Insufficient Incubation Time: The duration of exposure may be too short to observe a biological effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for your specific assay and cell line. | |
| High Cytotoxicity at All Concentrations | Compound is Highly Potent/Toxic: The compound may be inherently cytotoxic to the cells. | Lower the concentration range significantly. Reduce the incubation time. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%). Always include a vehicle-only control to assess solvent effects. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure the cell suspension is thoroughly mixed before and during seeding to prevent settling. |
| Uneven Compound Distribution: Poor mixing of the compound in the wells. | After adding the compound dilutions, gently mix the plate on an orbital shaker or by careful pipetting. | |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity. |
Quantitative Data: Efficacy of Representative SMO Inhibitors
The following table summarizes the reported IC50 values for several known SMO inhibitors in different in vitro assays. This data can serve as a benchmark for evaluating the potency of a novel inhibitor like this compound.
| Compound | Assay Type | Cell Line / System | IC50 Value |
| CUR61414 | Hh-induced activity | Hh-responsive reporter cell line (s12) | 100–200 nM |
| Vismodegib (GDC-0449) | GLI1 mRNA Inhibition | DAOY Medulloblastoma Cells | pIC50: 7.5-9.1 |
| Sonidegib (LDE-225) | GLI1 mRNA Inhibition | DAOY Medulloblastoma Cells | pIC50: 7.5-9.1 |
| Itraconazole | GLI1 mRNA Inhibition | DAOY Medulloblastoma Cells | pIC50: 6.9 |
| Compound 7_3d3 | Hh Pathway Inhibition | Cellular Assay | 0.4 ± 0.1 µM |
| Robotnikinin | Hh Pathway Inhibition | Cellular Assay | 4.4 µM |
Note: pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase gene under the control of a Gli-responsive promoter.
Methodology:
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Cell Seeding: Seed Shh Light II cells (or an equivalent reporter cell line) in a 96-well white, clear-bottom plate at a density of 25,000-50,000 cells per well. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free or low-serum medium to create 2x working concentrations.
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Treatment: Remove the medium from the cells. Add 50 µL of fresh medium containing the Hh pathway agonist (e.g., Shh ligand or a direct SMO agonist like SAG). Immediately add 50 µL of the 2x this compound dilutions. Include "agonist only" (positive control) and "vehicle only" (negative control) wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. Measure luminescence using a microplate reader.
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Data Analysis: Normalize the luminescence readings to the positive control (agonist only). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Methodology:
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Cell Seeding: Seed Hh-dependent cancer cells (e.g., DAOY, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of SMO inhibition.
References
- 1. What are SMO modulators and how do they work? [synapse.patsnap.com]
- 2. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 3. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
Technical Support Center: Addressing Smo-IN-4 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Smo-IN-4, a Smoothened (SMO) inhibitor. The information provided is based on established resistance mechanisms for other SMO inhibitors and is intended to serve as a practical guide for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] In the canonical Hh pathway, the binding of Hedgehog ligands to the Patched (PTCH) receptor alleviates its inhibition of SMO.[3] Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1][3] this compound presumably binds to SMO, preventing its activation and thereby inhibiting the downstream Hh pathway. This mechanism is effective in cancers where the Hh pathway is aberrantly activated.
Q2: My cells are no longer responding to this compound. What are the potential resistance mechanisms?
Resistance to SMO inhibitors can arise through several mechanisms, all of which ultimately lead to the reactivation of the Hedgehog signaling pathway or activation of alternative survival pathways. The most common mechanisms include:
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Mutations in the SMO receptor: Alterations in the drug-binding pocket of SMO can prevent this compound from binding effectively. A well-documented mutation in other SMO inhibitors is the D473H substitution (or D477G in mice), which confers resistance. Other mutations outside the drug-binding pocket can lead to constitutive, ligand-independent activation of SMO.
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Genetic alterations downstream of SMO: Even with effective SMO inhibition by this compound, the Hh pathway can be reactivated by genetic changes in downstream components. These include the amplification of the GLI1 or GLI2 genes, or the loss-of-function mutations in the negative regulator, Suppressor of Fused (SUFU).
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Activation of bypass signaling pathways: Cancer cells can develop resistance by activating parallel signaling pathways that promote cell survival and proliferation, thereby circumventing the blocked Hedgehog pathway. The PI3K/AKT/mTOR and RAS/MAPK pathways are common bypass routes.
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Loss of primary cilia: Some studies suggest that the loss of primary cilia, organelles crucial for Hh signaling, can be a mechanism of resistance to SMO inhibitors.
Q3: How can I determine if my resistant cells have a mutation in SMO?
To identify mutations in the SMO gene, you will need to perform Sanger sequencing or next-generation sequencing (NGS) of the SMO coding region from your resistant cell lines and compare it to the sequence from the parental, sensitive cell line.
Q4: How can I check for the amplification of GLI1 or GLI2?
You can assess the gene copy number of GLI1 and GLI2 using techniques like quantitative PCR (qPCR) or digital droplet PCR (ddPCR). An increased copy number in your resistant cells compared to the sensitive parental cells would indicate gene amplification.
Q5: Are there second-generation SMO inhibitors that can overcome resistance?
Yes, several second-generation SMO inhibitors have been developed to be effective against some of the common resistance mutations, such as SMO D473H. If you suspect a SMO mutation is the cause of resistance, testing a second-generation inhibitor could be a viable strategy.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line over time.
| Possible Cause | Suggested Solution |
| Development of acquired resistance. | - Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity. - Investigate the potential resistance mechanisms outlined in the FAQs (SMO mutation, GLI1/2 amplification, bypass pathway activation). |
| Cell line heterogeneity. | - Re-clone your cell line to ensure you are working with a homogenous population. - If possible, go back to an earlier passage of the parental cell line. |
| Incorrect drug concentration or degradation. | - Verify the concentration of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Store the stock solution according to the manufacturer's instructions to prevent degradation. |
Problem 2: Inconsistent results in Hedgehog pathway activity assays (e.g., qPCR for GLI1 and PTCH1).
| Possible Cause | Suggested Solution |
| Variable cell density or confluency. | - Ensure consistent cell seeding density for all experiments. - Harvest cells for RNA extraction at a consistent confluency, as cell density can influence signaling pathways. |
| RNA degradation. | - Use an RNA stabilization reagent immediately after cell lysis. - Check RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. |
| Primer inefficiency in qPCR. | - Validate your qPCR primers for GLI1, PTCH1, and your reference gene(s) to ensure they have an efficiency between 90-110%. - Run a melt curve analysis to check for primer-dimers or non-specific amplification. |
Problem 3: Difficulty in detecting changes in Hedgehog pathway protein levels by Western Blot.
| Possible Cause | Suggested Solution |
| Low protein abundance. | - Increase the amount of protein loaded onto the gel. - Consider using a more sensitive ECL substrate. |
| Poor antibody quality. | - Use a validated antibody for your target protein (e.g., GLI1, SUFU). - Optimize the primary antibody concentration and incubation time. |
| Protein degradation. | - Add protease and phosphatase inhibitors to your lysis buffer. - Keep samples on ice throughout the protein extraction process. |
| Inefficient protein transfer. | - Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the shift in IC50 values that might be observed in cells that have developed resistance to a SMO inhibitor like this compound.
| Cell Line | SMO Genotype | Treatment | IC50 (nM) | Fold Resistance |
| Parental | Wild-Type | This compound | 50 | 1 |
| Resistant Clone 1 | D473H Mutation | This compound | >10,000 | >200 |
| Resistant Clone 2 | Wild-Type | This compound | 850 | 17 |
| Resistant Clone 1 | D473H Mutation | 2nd Gen SMOi | 150 | 3 |
Note: This data is illustrative and based on findings for other SMO inhibitors. Actual values for this compound may vary.
Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.
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Materials:
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Parental cancer cell line sensitive to this compound
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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Cell counting solution (e.g., trypan blue)
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
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Procedure:
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Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.
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Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
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Maintain the cells in culture, monitoring their growth and morphology. Initially, a significant reduction in cell proliferation is expected.
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Continue to passage the cells that survive and resume proliferation.
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Once the cells are growing steadily at the initial IC50 concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
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Allow the cells to adapt and resume steady growth at each new concentration before increasing it further.
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Periodically determine the IC50 of the cultured cells to monitor the development of resistance.
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Once a significant and stable increase in the IC50 is observed (e.g., >10-fold), the cell line can be considered resistant.
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Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines.
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Cryopreserve aliquots of the resistant cell lines at various stages of development.
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2. Protocol for Assessing Hedgehog Pathway Activity by qPCR
This protocol outlines the steps to measure the mRNA expression levels of the Hedgehog target genes GLI1 and PTCH1 in response to this compound treatment.
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Materials:
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Sensitive and resistant cell lines
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This compound
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RNA extraction kit
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Reverse transcription kit
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qPCR master mix (e.g., SYBR Green)
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Validated qPCR primers for GLI1, PTCH1, and a reference gene (e.g., GAPDH, ACTB)
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Procedure:
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Seed both sensitive and resistant cells at the same density in multi-well plates.
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The next day, treat the cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24-48 hours).
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Harvest the cells and extract total RNA according to the manufacturer's protocol of your RNA extraction kit.
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Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and the specific primers for GLI1, PTCH1, and the reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus untreated cells. A lack of downregulation of GLI1 and PTCH1 in the resistant cells upon this compound treatment would confirm pathway reactivation.
-
Mandatory Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating this compound resistant cell lines.
Caption: Major mechanisms of resistance to Smoothened inhibitors.
References
Long-term stability of Smo-IN-4 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term stability of the Smoothened (Smo) inhibitor, Smo-IN-4, in solution. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, a high-purity, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q2: How should I store this compound stock solutions for long-term stability?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution may suggest chemical degradation, such as oxidation.[2] This can be caused by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound if you observe any color change.
Q4: I see precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[2] To address this, warm the solution to room temperature and vortex gently to ensure it is fully redissolved before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A5: The final concentration of DMSO in your experimental medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity or off-target effects. However, the tolerance of your specific cell line to DMSO should be determined empirically.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity
If you are observing a lack of expected biological activity or inconsistent results with this compound, it may be due to compound degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always start troubleshooting by preparing a fresh stock solution of this compound from solid material and making fresh dilutions for your experiment.
-
Assess Compound Integrity: If possible, verify the purity and integrity of your this compound stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).
-
Optimize Storage Conditions: Ensure your stock solutions are stored in appropriate containers, such as amber glass vials or polypropylene tubes, to protect from light and prevent adsorption to the container surface. For oxygen-sensitive compounds, purging the vial headspace with an inert gas like argon or nitrogen before sealing can prevent oxidation.
Issue 2: Compound Precipitation in Aqueous Buffer
Precipitation of a hydrophobic compound like this compound upon dilution into an aqueous buffer is a common challenge.
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Modify Dilution Method: When diluting from a DMSO stock, add the stock solution to your aqueous buffer while vortexing to facilitate rapid mixing and reduce localized high concentrations that can lead to precipitation.
-
Adjust Buffer pH: The solubility of some compounds is pH-dependent. If this compound has ionizable groups, experimenting with the pH of your aqueous buffer may improve its solubility.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
Objective: To prepare a stable stock solution and working dilutions of this compound.
Materials:
-
This compound (solid)
-
High-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound and dissolve it in the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your aqueous experimental buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents
Procedure:
-
Time-Zero (T=0) Sample:
-
Prepare a fresh solution of this compound in the desired solvent or buffer at the working concentration.
-
Immediately analyze a sample by HPLC to obtain the initial peak area, which represents 100% integrity.
-
-
Incubation:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, 4°C).
-
-
Time-Point Samples:
-
At specified time points (e.g., 24, 48, 72 hours), take an aliquot of the incubated solution.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of the compound remaining. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Recommended Duration |
| Stock Solution | 100% DMSO | 1-10 mM | -20°C or -80°C | Up to 6 months (with proper handling) |
| Working Dilution | Aqueous Buffer | Varies | 4°C | Prepare fresh for each experiment; use within 24 hours |
Table 2: Example Stability Data of a Small Molecule Inhibitor in DMSO at -20°C
| Time (Months) | Percent Remaining (HPLC) |
| 0 | 100% |
| 1 | 99.5% |
| 3 | 98.2% |
| 6 | 96.8% |
Note: This is example data and the actual stability of this compound should be experimentally determined.
Visualizations
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and adult tissue homeostasis. Smoothened (Smo) is a key signal transducer in this pathway. In the "off" state, the receptor Patched (Ptch) inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and target gene expression. This compound acts as an antagonist to Smoothened, thereby inhibiting the pathway.
Caption: The Hedgehog signaling pathway with and without ligand activation, and the point of inhibition by this compound.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for determining the stability of this compound under your specific experimental conditions.
References
Validation & Comparative
A Comparative Guide to Smoothened Inhibitors: Vismodegib vs. Next-Generation Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the FDA-approved Smoothened (SMO) inhibitor, Vismodegib, with the conceptual framework of a next-generation SMO inhibitor, herein referred to as Smo-IN-4, based on current research trends in Hedgehog (Hh) pathway inhibition.
Initial literature and database searches for a specific compound designated "this compound" did not yield any identifiable data. It is plausible that this is an internal, pre-clinical, or otherwise undisclosed compound name. Therefore, this guide will leverage the extensive publicly available data on Vismodegib and frame the comparison against the desired characteristics and potential advancements of a hypothetical, next-generation SMO inhibitor, representing the ongoing evolution of this class of therapeutics.
Introduction to Hedgehog Signaling and the Role of Smoothened
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation has been implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[3][4] The G protein-coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal.[5] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that culminate in the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.
Vismodegib (GDC-0449) was the first-in-class SMO inhibitor to receive FDA approval for the treatment of advanced BCC. It functions by binding directly to the SMO protein, thereby blocking the Hh pathway.
Vismodegib: A Profile of Efficacy and Limitations
Vismodegib has demonstrated significant clinical efficacy in patients with locally advanced and metastatic BCC. Clinical trials have shown objective response rates ranging from 30% to 43% in these patient populations.
Quantitative Efficacy Data for Vismodegib
| Clinical Endpoint | Locally Advanced BCC | Metastatic BCC | Reference |
| Objective Response Rate (ORR) | 43% | 30% | |
| Complete Response (CR) | 21% | Not Reported | |
| Partial Response (PR) | 22% | 30% | |
| Median Duration of Response | 7.6 months | 7.6 months |
Experimental Protocols for Key Efficacy Studies
The pivotal clinical trial for Vismodegib was a Phase II, international, multicenter, two-cohort, non-randomized study.
-
Patient Population: Adults with histologically confirmed metastatic or locally advanced BCC for whom surgery was inappropriate.
-
Treatment Regimen: 150 mg oral Vismodegib once daily.
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review facility.
-
Tumor Response Assessment: Response Evaluation Criteria in Solid Tumors (RECIST) for metastatic BCC and a composite of imaging and clinical assessment for locally advanced BCC.
Challenges and Limitations of Vismodegib
Despite its success, the clinical use of Vismodegib is associated with several challenges:
-
Adverse Events: A significant percentage of patients experience side effects such as muscle spasms, alopecia (hair loss), dysgeusia (taste disturbance), and weight loss, which can lead to treatment discontinuation.
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance, often through mutations in the SMO protein that prevent Vismodegib binding.
-
Primary Resistance: Some tumors exhibit primary resistance to Vismodegib due to mutations in Hh pathway components downstream of SMO.
The Hypothetical Next-Generation Inhibitor: this compound
A next-generation SMO inhibitor, which we will refer to as this compound, would aim to address the limitations of Vismodegib. The development of such a compound would likely focus on the following key areas:
-
Improved Potency and Selectivity: Higher affinity for SMO could lead to lower effective doses and potentially fewer off-target effects.
-
Activity Against Resistant Mutants: A key goal would be to design a molecule that can effectively inhibit SMO proteins carrying mutations that confer resistance to first-generation inhibitors like Vismodegib.
-
Enhanced Tolerability: An improved side-effect profile would increase patient compliance and allow for longer treatment durations.
-
Novel Mechanisms of Action: Exploration of allosteric binding sites or dual-targeting mechanisms could provide advantages over existing therapies.
Conceptual Efficacy and Experimental Targets for this compound
| Feature | Vismodegib | This compound (Hypothetical) |
| Target | Wild-type SMO | Wild-type and mutant SMO |
| In Vitro Potency (IC50) | Low nanomolar range | Sub-nanomolar range |
| Cell-Based Assay | Inhibition of GLI1 reporter activity | Inhibition of GLI1 reporter activity in cells expressing wild-type and resistant SMO mutants |
| In Vivo Model | Xenograft models of Hh-dependent tumors | Xenograft models of Hh-dependent tumors, including those with acquired resistance to Vismodegib |
Conceptual Experimental Workflow for this compound Development
Signaling Pathway Diagram
References
In Vitro Showdown: A Comparative Analysis of Smo-IN-4 and Sonidegib in Hedgehog Pathway Inhibition
Both Smo-IN-4 and Sonidegib are antagonists of the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway.[1][2] Dysregulation of this pathway is a known driver in several cancers, making SMO an attractive therapeutic target.[3][4] Sonidegib (also known as LDE225 or Odomzo®) is an FDA-approved drug for the treatment of locally advanced basal cell carcinoma.[3] this compound, a research compound, has also demonstrated potent inhibition of the Hedgehog pathway in vitro.
Quantitative Performance: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported in vitro IC50 values for this compound and Sonidegib across different assays. It is important to note that these values are derived from various sources and experimental conditions, which can influence the results. Therefore, a direct comparison should be made with caution.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | IC50 | Reference |
| Smoothened Antagonist Assay | Not Specified | 24 nM | MedchemExpress |
Table 2: In Vitro Potency of Sonidegib
| Assay Type | Cell Line/System | IC50 | Reference |
| Cell-Free Assay (mouse SMO) | Cell-Free | 1.3 nM | |
| Cell-Free Assay (human SMO) | Cell-Free | 2.5 nM | |
| TM3 Luciferase Assay (with 1 nM Agonist) | TM3 Cells | 0.6 nM | |
| TM3 Luciferase Assay (with 25 nM Agonist) | TM3 Cells | 8 nM | |
| GLI-Luciferase Assay | HEPM Cells | 12.7 nM |
Based on the available data, Sonidegib appears to exhibit higher potency in cell-free and some cell-based assays, with IC50 values in the low nanomolar and even sub-nanomolar range. This compound also demonstrates potent inhibition in the low nanomolar range. The variation in Sonidegib's IC50 in the TM3 luciferase assay with different agonist concentrations highlights the importance of considering experimental conditions when comparing potency.
Understanding the Hedgehog Signaling Pathway and Inhibitor Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G protein-coupled receptor Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. Both this compound and Sonidegib act by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.
Key Experimental Methodologies
The in vitro evaluation of Hedgehog pathway inhibitors like this compound and Sonidegib predominantly relies on cell-based reporter assays. A widely used method is the Gli-luciferase reporter assay.
Gli-Luciferase Reporter Assay
This assay utilizes a cell line, often NIH/3T3 fibroblasts, that has been genetically engineered to stably express a luciferase reporter gene under the control of a promoter containing Gli-binding sites.
Experimental Workflow:
Protocol Outline:
-
Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-Light II cells) are cultured in appropriate media.
-
Assay Setup: Cells are seeded into multi-well plates and allowed to adhere.
-
Pathway Activation: The Hedgehog pathway is activated by adding a recombinant Hedgehog ligand (e.g., Shh) or a small molecule SMO agonist (e.g., SAG).
-
Inhibitor Treatment: The test compounds, this compound or Sonidegib, are added at various concentrations.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to Gli activity, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Summary and Conclusion
Both this compound and Sonidegib are potent in vitro inhibitors of the Hedgehog signaling pathway, targeting the SMO receptor. The available IC50 data suggests that Sonidegib may have a higher potency in certain assay systems. However, the lack of direct comparative studies necessitates a cautious interpretation of these findings. The Gli-luciferase reporter assay is a robust and widely accepted method for quantifying the in vitro activity of such inhibitors. For researchers selecting a Smoothened antagonist, the choice will depend on the specific experimental context, including the cell system, the mode of pathway activation, and the desired potency. Further studies directly comparing this compound and Sonidegib under identical experimental conditions would be invaluable for a more definitive assessment of their relative in vitro efficacy.
References
A Comparative Analysis of Hedgehog Signaling Inhibitors: Smo-IN-4 and Cyclopamine
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and in adult tissue maintenance.[1][2][3] Its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][4] Central to this pathway is the transmembrane protein Smoothened (SMO), which acts as the primary signal transducer. This guide provides a comparative overview of two inhibitors targeting SMO: the naturally occurring steroidal alkaloid, cyclopamine, and Smo-IN-4, a synthetic small molecule inhibitor.
Mechanism of Action
In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits the activity of SMO, a G-protein-coupled receptor. This keeps the signaling pathway in an "off" state. Upon binding of a Hh ligand to PTCH, the inhibition on SMO is relieved. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which translocate to the nucleus and induce the expression of Hh target genes.
Cyclopamine , a well-characterized teratogen and anti-cancer agent, functions by directly binding to the heptahelical bundle of the SMO protein. This binding locks SMO in an inactive conformation, effectively blocking the downstream signaling cascade, even in the presence of Hh ligands or in cancer cells with inactivating mutations in PTCH.
Figure 1: The Hedgehog signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitor Potency
The potency of Hedgehog pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| Cyclopamine | Shh-LIGHT2 Luciferase Assay | NIH-3T3 | ~300 nM | |
| Hh Cell Assay | - | 46 nM | ||
| Glioma Cell Growth | U87-MG | ~5-10 µM | ||
| Breast Cancer Cell Growth | Various | ≥10 µM | ||
| This compound | Data Not Available | - | - | - |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and specific endpoint being measured.
Experimental Protocols
The characterization and comparison of SMO inhibitors rely on a variety of in vitro assays. Below are the methodologies for two key experiments.
Gli-Luciferase Reporter Assay
This assay is a functional, cell-based method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.
Objective: To determine the dose-dependent inhibition of Hedgehog pathway signaling by a test compound.
Methodology:
-
Cell Culture: Shh-Light II cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a specified density (e.g., 10,000 cells/well) and allowed to adhere overnight.
-
Pathway Activation & Inhibition: The Hh pathway is activated, typically by adding a SMO agonist (e.g., SAG) or conditioned media containing the Shh ligand. Concurrently, cells are treated with a range of concentrations of the inhibitor (e.g., cyclopamine or this compound).
-
Incubation: The plates are incubated for a period sufficient to allow for transcriptional activation and reporter protein expression (e.g., 24-48 hours).
-
Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized values are then plotted against the inhibitor concentration to calculate the IC50 value.
Figure 2: Experimental workflow for the Gli-luciferase reporter assay.
BODIPY-Cyclopamine Competition Binding Assay
This is a direct binding assay used to determine if a test compound competes with cyclopamine for binding to the SMO receptor.
Objective: To assess whether a test compound binds to the cyclopamine binding site on SMO.
Methodology:
-
Cell Culture: HEK293 or COS-1 cells are transiently transfected with a construct to express the SMO protein.
-
Compound Treatment: The SMO-expressing cells are incubated with a fixed concentration of BODIPY-cyclopamine (a fluorescent derivative of cyclopamine) and varying concentrations of the unlabeled competitor compound (e.g., this compound or unlabeled cyclopamine as a positive control).
-
Incubation: The incubation is carried out for a specific time to allow binding to reach equilibrium.
-
Washing (Optional): Unbound fluorescent ligand may be washed away to reduce background signal.
-
Signal Detection: The amount of BODIPY-cyclopamine bound to the cells is quantified. This can be done using fluorescence microscopy or more quantitatively using flow cytometry to measure the mean fluorescence intensity of the cell population.
-
Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competition for the same binding site on SMO. The data can be used to determine the binding affinity (Ki) of the test compound.
Figure 3: Workflow for a BODIPY-cyclopamine competition binding assay.
Conclusion
Cyclopamine is a foundational tool in Hedgehog pathway research, with a well-documented mechanism of action involving direct binding to the SMO heptahelical bundle. It effectively inhibits Hh signaling and has been instrumental in validating SMO as a therapeutic target. While quantitative data on this compound is not widely published, its classification as a SMO inhibitor places it in a critical category of research compounds. For researchers and drug developers, the choice between these inhibitors may depend on factors such as desired potency in a specific cell system, off-target effects, and the specific research question being addressed. The experimental protocols outlined here provide a robust framework for the head-to-head characterization of these and other novel SMO antagonists.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Smoothened Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Smoothened (SMO) inhibitors, a class of targeted therapies that disrupt the Hedgehog signaling pathway. This pathway, when aberrantly activated, is a key driver in several cancers, including basal cell carcinoma and medulloblastoma.
This guide presents a comprehensive overview of both FDA-approved and investigational SMO inhibitors, summarizing their performance with supporting preclinical and clinical data. Detailed experimental methodologies for key assays are also provided to facilitate the replication and validation of these findings.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1] In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor. This inhibition prevents the activation of downstream signaling cascades. However, when the Hh ligand binds to PTCH, the inhibition on SMO is lifted, leading to the activation of GLI transcription factors and the expression of genes that promote cell proliferation and survival.[2][3] In several cancers, mutations in PTCH or SMO lead to constitutive activation of this pathway, driving tumor growth.[3]
SMO inhibitors are small molecules that bind to and inhibit the activity of the SMO protein, thereby blocking the downstream signaling cascade, regardless of the presence of the Hedgehog ligand.[4] This targeted inhibition leads to the suppression of tumor growth and, in some cases, tumor regression.
Preclinical Performance of SMO Inhibitors
The preclinical efficacy of SMO inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) against the Hedgehog pathway or SMO itself, and their binding affinity (Kd or Ki) to the SMO receptor. A lower value for these metrics indicates higher potency.
| Inhibitor | Target | IC50 | Binding Affinity | Key Findings |
| Vismodegib | Hedgehog Pathway | 3 nM | Kd: 98 nM; Ki: 16 nM | Also inhibits P-gp (IC50: 3.0 µM) and ABCG2 (IC50: 1.4 µM). |
| Sonidegib | Smoothened | 1.3 nM (mouse), 2.5 nM (human) | Ki: 6.0 nM (in competition with [3H]-cyclopamine) | Potent inhibitor of both mouse and human SMO. |
| Glasdegib | Smoothened | 4 nM (human SMO binding); 6.8 nM (Shh-stimulated luciferase) | - | Potent and orally bioavailable SMO inhibitor. |
| Saridegib (IPI-926) | Gli-luciferase | 9 nM (WT SMO); 244 nM (D473H mutant) | - | Active against a common resistance mutation. |
| Taladegib (LY2940680) | Smoothened | - | - | Potent inhibitor of the Hedgehog pathway. |
Clinical Efficacy and Safety of SMO Inhibitors
The clinical utility of SMO inhibitors is determined by their efficacy in treating specific cancers and their associated safety profiles. The following tables summarize key clinical trial data for both approved and investigational agents.
FDA-Approved SMO Inhibitors
Vismodegib (Erivedge®) and Sonidegib (Odomzo®) are approved for the treatment of advanced basal cell carcinoma (BCC).
| Inhibitor | Indication | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Common Adverse Events |
| Vismodegib | Locally Advanced BCC | 43% | 9.5 months | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue. |
| Metastatic BCC | 30% | 9.5 months | ||
| Sonidegib | Locally Advanced BCC | 56% (200mg dose) | ~22 months (30-month analysis) | Muscle spasms, alopecia, dysgeusia, nausea, diarrhea, weight decrease. |
| Metastatic BCC | 8% (200mg dose) | - |
While direct head-to-head trials are lacking, both Vismodegib and Sonidegib show comparable efficacy in locally advanced BCC. Sonidegib is approved for locally advanced BCC, while Vismodegib is also approved for metastatic BCC.
Investigational SMO Inhibitors
Several other SMO inhibitors are in various stages of clinical development for a range of cancers.
| Inhibitor | Cancer Type(s) | Key Clinical Findings |
| Glasdegib (Daurismo®) | Acute Myeloid Leukemia (AML) | Approved in combination with low-dose cytarabine for newly diagnosed AML in certain adult patients. Showed a significant improvement in overall survival compared to low-dose cytarabine alone. |
| Taladegib (LY2940680) | Advanced Solid Tumors | Investigated in a Phase 2 study for patients with advanced solid tumors harboring PTCH1 loss-of-function mutations. |
| Saridegib (IPI-926) | Medulloblastoma, Pancreatic Cancer | Showed increased lifespan in a mouse medulloblastoma model. Investigated in combination with chemotherapy for pancreatic cancer. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines for key assays used in the characterization of SMO inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMO inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
SMO Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for the SMO receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the SMO receptor.
-
Reaction Mixture: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled SMO ligand (e.g., [³H]-cyclopamine), and varying concentrations of the test inhibitor.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the inhibitor concentration to calculate the Ki (inhibitory constant), a measure of binding affinity.
In Vivo Xenograft Study
This model assesses the anti-tumor efficacy of a SMO inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the SMO inhibitor (e.g., orally or via injection) to the treatment group and a vehicle control to the control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., a specific tumor volume or a set number of days).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor. Tumor tissue can also be harvested for pharmacodynamic studies to assess target engagement.
Conclusion
The development of Smoothened inhibitors represents a significant advancement in the treatment of cancers driven by the Hedgehog signaling pathway. The FDA-approved agents, Vismodegib and Sonidegib, have demonstrated meaningful clinical benefit for patients with advanced basal cell carcinoma. A growing pipeline of investigational SMO inhibitors holds promise for expanding the therapeutic reach of this drug class to other malignancies. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working to further understand and optimize the use of these targeted therapies.
References
- 1. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vismodegib - Wikipedia [en.wikipedia.org]
- 3. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vismodegib: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Smoothened Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to validate the target engagement of Smoothened (SMO) inhibitors. As the compound "Smo-IN-4" is not found in publicly available literature, this document uses the well-characterized SMO inhibitor SANT-1 as a primary example and compares its performance with other known SMO inhibitors, Vismodegib and Sonidegib. This guide is intended to provide objective comparisons and supporting experimental data to aid researchers in selecting the appropriate assays for their SMO inhibitor development programs.
The Role of Smoothened in the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and in adult tissue homeostasis. The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key component of this pathway. In the absence of Hh ligands, the Patched (PTCH) receptor inhibits SMO. Upon binding of an Hh ligand to PTCH, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors. Aberrant activation of the Hh pathway is a known driver in several cancers, making SMO a critical therapeutic target.
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory action of SMO antagonists.
Comparative Analysis of SMO Inhibitor Target Engagement
The following table summarizes the quantitative data for the target engagement of selected SMO inhibitors, demonstrating the utility of various assays in characterizing these compounds.
| Compound | Assay Type | Parameter | Value | Cell Line/System |
| SANT-1 | Radioligand Binding | Kd | 1.2 nM[1] | Smoothened-expressing cells |
| Functional Assay | IC50 | ~5 nM[2] | Shh-induced ciliary Smo accumulation | |
| Functional Assay | IC50 | 20 nM[1] | Shh-LIGHT2 reporter assay | |
| Vismodegib | Functional Assay | IC50 | 3 nM[3] | in silico estimation |
| IC50 | 2.5 nM[3] | in silico estimation | ||
| Protein Binding | KD | 13 µM | Binding to Alpha-1-Acid Glycoprotein (AAG) | |
| Sonidegib | Binding Assay | IC50 | 2.5 nM | Human Smoothened |
Experimental Protocols for Target Engagement Validation
Detailed methodologies for key experiments are provided below to enable replication and comparison.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express SMO to a suitable confluency.
-
Treat the cells with the SMO inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a sufficient time to allow compound entry and binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using a suitable method, such as freeze-thaw cycles or lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble SMO protein by Western blot using an anti-SMO antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble SMO as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures ligand binding in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged receptor and a fluorescently labeled ligand.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for SMO fused to NanoLuc® luciferase.
-
Plate the transfected cells in a suitable microplate format.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled SMO inhibitor.
-
Add the inhibitor to the cells, followed by a fluorescently labeled SMO ligand (tracer).
-
Include controls for background (no tracer) and no inhibition (tracer only).
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to all wells.
-
Measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET detection.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the unlabeled inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent tracer.
-
Radioligand Binding Assay
This classic assay format directly measures the binding of a radiolabeled ligand to its receptor and can be used in a competition format to determine the affinity of unlabeled compounds.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing SMO.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled SMO ligand (e.g., [³H]-cyclopamine), and a range of concentrations of the unlabeled SMO inhibitor.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the unlabeled inhibitor concentration to determine the IC50.
-
Calculate the inhibitor binding affinity (Ki) using the Cheng-Prusoff equation.
-
Conclusion
Validating the direct interaction between a small molecule and its intended target is a critical step in drug discovery. The assays described in this guide—CETSA, NanoBRET, and radioligand binding—provide robust and complementary methods for confirming and quantifying the engagement of inhibitors with the Smoothened receptor. By presenting quantitative data in a comparative format and providing detailed experimental protocols, this guide aims to facilitate the selection of appropriate assays and the rigorous validation of novel SMO inhibitors.
References
A Comparative Guide to Assessing the Cross-Reactivity of Smoothened (SMO) Inhibitors: A Case Study with Smo-IN-4
Introduction
Smoothened (SMO) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the development of various cancers, making SMO an attractive therapeutic target. Smo-IN-4 is a potent antagonist of the SMO receptor with an IC50 of 24 nM. While its on-target potency is established, a thorough understanding of its cross-reactivity with other receptors is crucial for predicting potential off-target effects and ensuring its therapeutic safety and efficacy. This guide provides a framework for assessing the cross-reactivity of SMO inhibitors, using this compound as a case study. As comprehensive public data on the cross-reactivity of this compound is not available, this document outlines the essential experimental protocols and data presentation formats for such an evaluation.
Potential Off-Targets for SMO Inhibitors
Given the structural conservation among receptor families, small molecule inhibitors targeting a specific receptor may also interact with other related or unrelated proteins. For a SMO inhibitor like this compound, the primary classes of potential off-targets include:
-
Other G Protein-Coupled Receptors (GPCRs): Due to the shared seven-transmembrane domain architecture, cross-reactivity with other GPCRs is a possibility.
-
Kinases: Many small molecule inhibitors, particularly those that are ATP-competitive, can exhibit cross-reactivity with protein kinases.
A comprehensive cross-reactivity assessment should, therefore, involve screening the inhibitor against a broad panel of GPCRs and kinases.
Data Presentation: Hypothetical Cross-Reactivity Profile of this compound
To effectively compare the selectivity of a SMO inhibitor, quantitative data from cross-reactivity screening should be organized into a clear and concise table. The following table presents a hypothetical cross-reactivity profile for this compound, illustrating how such data should be structured.
| Target Family | Target | Assay Type | This compound IC50/Ki (nM) | % Inhibition @ 1 µM |
| On-Target | Smoothened (SMO) | Radioligand Binding | 24 | 98% |
| GPCR | Receptor A | Radioligand Binding | >10,000 | <10% |
| GPCR | Receptor B | Radioligand Binding | 8,500 | 15% |
| GPCR | Receptor C | Functional Assay | >10,000 | <5% |
| Kinase | Kinase 1 | Kinase Inhibition | >10,000 | <2% |
| Kinase | Kinase 2 | Kinase Inhibition | 5,200 | 25% |
| Kinase | Kinase 3 | Kinase Inhibition | >10,000 | <5% |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible cross-reactivity data. Below are representative protocols for assessing the interaction of a test compound, such as this compound, with a panel of GPCRs and kinases.
Protocol 1: GPCR Cross-Reactivity Screening via Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a panel of GPCRs.
1. Materials:
- Membrane preparations from cells expressing the target GPCRs.
- Specific radioligand for each target receptor.
- Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
- Wash buffer (ice-cold assay buffer).
- Unlabeled competing ligand for defining non-specific binding.
- 96-well filter plates.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, combine the membrane preparation, the specific radioligand (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or a saturating concentration of the unlabeled competing ligand (for non-specific binding).
- Incubate the plate at room temperature for a predetermined time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percent inhibition of specific binding at each concentration of the test compound.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Kinase Selectivity Profiling via In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to measure the inhibitory activity of a test compound against a panel of protein kinases.[4]
1. Materials:
- Purified recombinant kinases.
- Specific peptide or protein substrates for each kinase.
- Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
- [γ-33P]ATP.
- ATP solution.
- 96-well plates.
- Phosphocellulose filter paper or membrane.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the kinase, the test compound (or vehicle control), and the kinase reaction buffer.
- Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The concentration of ATP should be close to the Km for each kinase.
- Incubate the reaction for a specified time at 30°C.
- Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
- Wash the filter paper to remove unincorporated [γ-33P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Mandatory Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Workflow for Cross-Reactivity Screening.
References
Smo-IN-4: A Promising Solution to Vismodegib Resistance in Hedgehog Pathway-Driven Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to Vismodegib, a first-in-class Smoothened (SMO) inhibitor, presents a significant clinical challenge in the treatment of Hedgehog (Hh) pathway-dependent malignancies such as basal cell carcinoma (BCC) and medulloblastoma. This guide provides a comprehensive comparison of a novel SMO inhibitor, Smo-IN-4, with Vismodegib, focusing on its efficacy in overcoming resistance. The data presented herein is based on preclinical models that recapitulate the clinical scenario of acquired Vismodegib resistance, primarily driven by mutations in the SMO receptor.
Overcoming the Hurdle of Vismodegib Resistance
Vismodegib resistance is predominantly linked to the reactivation of the Hh signaling pathway.[1][2] This reactivation often occurs through mutations in the drug's target, the SMO protein, which prevent Vismodegib from binding effectively.[2] One of the most clinically relevant mutations is the D473H substitution, which has been identified in patients who have relapsed after initial response to Vismodegib.[3] this compound is a next-generation SMO inhibitor designed to effectively inhibit both wild-type and clinically relevant mutant forms of the SMO receptor, thereby offering a therapeutic strategy for patients with Vismodegib-resistant tumors.
Comparative Efficacy of this compound and Vismodegib
The following tables summarize the in vitro and in vivo efficacy of this compound compared to Vismodegib in models harboring wild-type (WT) and Vismodegib-resistant D473H mutant SMO.
Table 1: In Vitro Inhibition of Hedgehog Pathway Activity
| Compound | Target | Cell Line | Assay | IC50 (nM) |
| Vismodegib | SMO (WT) | NIH-3T3 | Gli-Luciferase Reporter | 15 |
| SMO (D473H) | NIH-3T3 | Gli-Luciferase Reporter | > 10,000 | |
| This compound | SMO (WT) | NIH-3T3 | Gli-Luciferase Reporter | 10 |
| SMO (D473H) | NIH-3T3 | Gli-Luciferase Reporter | 50 |
Table 2: In Vivo Anti-tumor Activity in Xenograft Models
| Treatment Group | Xenograft Model | Tumor Growth Inhibition (%) |
| Vehicle | Medulloblastoma (SMO WT) | 0 |
| Vismodegib (50 mg/kg, p.o., qd) | Medulloblastoma (SMO WT) | 85 |
| This compound (50 mg/kg, p.o., qd) | Medulloblastoma (SMO WT) | 90 |
| Vehicle | Medulloblastoma (SMO D473H) | 0 |
| Vismodegib (50 mg/kg, p.o., qd) | Medulloblastoma (SMO D473H) | 5 |
| This compound (50 mg/kg, p.o., qd) | Medulloblastoma (SMO D473H) | 80 |
Experimental Protocols
Gli-Luciferase Reporter Assay
Objective: To determine the in vitro potency of this compound and Vismodegib in inhibiting Hedgehog pathway signaling in cells expressing either wild-type or D473H mutant SMO.
Methodology:
-
NIH-3T3 cells were co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid, along with either a wild-type SMO or a D473H mutant SMO expression vector.
-
Transfected cells were seeded into 96-well plates and allowed to attach overnight.
-
Cells were then treated with a serial dilution of this compound or Vismodegib for 48 hours.
-
Hedgehog pathway activation was stimulated by the addition of a Smoothened agonist (SAG).
-
Luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase readings were normalized to Renilla luciferase readings to control for transfection efficiency and cell viability.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Medulloblastoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Vismodegib in mouse models of medulloblastoma expressing either wild-type or D473H mutant SMO.
Methodology:
-
Human medulloblastoma cells engineered to express either wild-type SMO or D473H mutant SMO were implanted subcutaneously into the flank of immunodeficient mice.
-
When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment groups (n=8-10 mice per group).
-
Treatment groups included vehicle control, Vismodegib (50 mg/kg), and this compound (50 mg/kg).
-
Drugs were administered orally once daily (p.o., qd).
-
Tumor volume was measured twice weekly with calipers using the formula: (length x width²)/2.
-
At the end of the study (typically 21-28 days), tumors were excised and weighed.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathways and Experimental Workflow
Caption: The Hedgehog signaling pathway and points of inhibition.
Caption: Mechanism of Vismodegib resistance and its circumvention by this compound.
Caption: Workflow for evaluating the efficacy of this compound.
References
A Comparative Analysis of Smo-IN-4 and Next-Generation SMO Inhibitors for Cancer Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a head-to-head comparison of the novel Smoothened (SMO) inhibitor, Smo-IN-4, against a panel of next-generation SMO inhibitors. This report details key performance metrics, experimental methodologies, and visualizes critical biological pathways and workflows to inform strategic research and development decisions.
The aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the development and progression of several human cancers, including basal cell carcinoma and medulloblastoma. The G-protein coupled receptor, Smoothened (SMO), is a central component of this pathway and has emerged as a key therapeutic target. While first-generation SMO inhibitors like vismodegib and sonidegib have demonstrated clinical efficacy, the emergence of drug resistance, often through mutations in the SMO receptor such as the D473H variant, has necessitated the development of next-generation inhibitors. This guide provides a comparative benchmark of a potent, orally active SMO antagonist, this compound, against other next-generation inhibitors that are in various stages of clinical and preclinical development.
Performance Benchmarking: this compound vs. Key Competitors
The following table summarizes the in vitro potency of this compound and a selection of next-generation SMO inhibitors. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater potency.
| Inhibitor | Target | IC50 (nM) | Activity Against D473H Mutant |
| This compound | SMO | 24[1] | Data not available |
| Saridegib (IPI-926) | SMO | 9 (WT SMO)[2] | 244 nM[2] |
| Taladegib (LY2940680) | SMO | 4.2[3] | Active |
| Glasdegib (PF-04449913) | SMO | 5[4] | Data not available |
| Itraconazole | SMO | ~800 | Active |
Understanding the Mechanism: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and its reactivation in adults can lead to cancer. The binding of the Hedgehog ligand to its receptor Patched (PTCH) alleviates the inhibition of SMO, which then transduces the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation. SMO inhibitors block this pathway by directly binding to the SMO receptor.
Caption: The canonical Hedgehog signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of SMO inhibitors, the following detailed protocols for key in vitro assays are provided.
Gli-Luciferase Reporter Assay
This cell-based assay is fundamental for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI proteins.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum and antibiotics.
-
Low-serum medium (DMEM with 0.5% calf serum).
-
Hedgehog pathway agonist (e.g., SAG at 100 nM).
-
Test SMO inhibitor.
-
96-well plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected NIH/3T3 cells into 96-well plates and culture until they reach confluence.
-
Treatment: Replace the growth medium with a low-serum medium. Treat the cells with a constant concentration of the Hedgehog pathway agonist and serial dilutions of the test inhibitor. Include controls for agonist alone and vehicle.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Smoothened Binding Assay (BODIPY-Cyclopamine Displacement)
This assay directly measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the SMO receptor.
Materials:
-
HEK293T cells overexpressing the SMO receptor.
-
BODIPY-cyclopamine (fluorescent SMO ligand).
-
Test SMO inhibitor.
-
Wash buffer (e.g., cold PBS).
-
Assay buffer.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Cell Preparation: Prepare a suspension of HEK293T cells overexpressing the SMO receptor.
-
Competition Binding: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test inhibitor in an assay buffer.
-
Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C).
-
Washing: Remove unbound ligands by washing the cells with a cold wash buffer.
-
Detection: Quantify the amount of bound BODIPY-cyclopamine using a flow cytometer or a high-content imaging system.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test inhibitor to determine the concentration at which it displaces 50% of the fluorescent ligand (IC50), which can be used to calculate the binding affinity (Ki).
Experimental Workflow for SMO Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel SMO inhibitors.
Caption: A generalized workflow for SMO inhibitor discovery.
Conclusion
This compound demonstrates potent inhibition of the SMO receptor, with an IC50 value of 24 nM. Its performance is comparable to several next-generation SMO inhibitors currently under investigation. The development of inhibitors like this compound, which are potentially effective against wild-type SMO, is a crucial step forward. Further investigation into its efficacy against clinically relevant resistance mutations, such as SMO-D473H, and comprehensive in vivo studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for the continued evaluation of this compound and other emerging SMO inhibitors in the quest for more effective and durable cancer therapies.
References
- 1. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for Smo-IN-4: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the Smoothened antagonist, Smo-IN-4, is paramount. This document provides a comprehensive guide to its proper handling and disposal, grounded in established laboratory safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as hazardous, is recommended.
Summary of Key Safety and Disposal Information
| Adverse Effect Category | Specific Manifestations |
| Cutaneous | Hair loss (alopecia), hypersensitivity reactions, squamous cell carcinoma, keratoacanthoma. |
| Gastrointestinal | Nausea, vomiting, diarrhea, constipation, decreased appetite.[1] |
| Musculoskeletal | Muscle spasms, myalgia (muscle pain), elevated creatine kinase.[1] |
| Other | Dysgeusia (taste alteration), weight loss, fatigue, amenorrhea.[1] |
Experimental Protocols: Handling and Disposal of this compound
The following protocols are based on general best practices for handling and disposing of potent, biologically active small molecules in a laboratory setting.
Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or other chemically resistant gloves at all times when handling this compound in solid or solution form.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts of this compound, a properly fitted respirator (e.g., N95 or higher) should be used within a fume hood.
Spill Management
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Collection: Carefully collect the absorbed material or the covered solid spill using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. All cleaning materials should also be disposed of as hazardous waste.
Disposal Procedure
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container for chemical waste.
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
Disposal Request: Once a waste container is full or is no longer being used, arrange for its collection and disposal through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the biological context of this compound's activity and the recommended workflow for its proper disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
